Heme arginate
Description
Properties
Molecular Formula |
C40H48FeN8O6+2 |
|---|---|
Molecular Weight |
792.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.C6H14N4O2.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;7-4(5(11)12)2-1-3-10-6(8)9;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/t;4-;/m.0./s1 |
InChI Key |
MGQITOFVXOEWNL-INZIHYEWSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C.C(C[C@@H](C(=O)O)N)CN=C(N)N.[Fe+2] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C.C(CC(C(=O)O)N)CN=C(N)N.[Fe+2] |
Synonyms |
haem arginate heme arginate heme arginate complex hemearginat Normosang |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
Regulation of Heme Biosynthesis Pathway
Heme arginate plays a crucial role in managing conditions characterized by dysfunctional heme synthesis, such as acute porphyrias, by replenishing intracellular heme levels. This replenishment triggers a negative feedback loop that downregulates the pathway's rate-limiting enzyme. uct.ac.zaresearchgate.net
Suppression of Delta-Aminolevulinic Acid Synthase 1 (ALAS1) Transcription and Activity
The primary mechanism by which this compound controls heme biosynthesis is through the suppression of delta-aminolevulinic acid synthase 1 (ALAS1). frontiersin.org ALAS1 is the first and rate-limiting enzyme in the hepatic heme synthesis pathway. mdpi.comxiahepublishing.comnih.gov By increasing the intracellular heme pool, this compound initiates a negative feedback mechanism that represses the transcription of the ALAS1 gene. wikipedia.org This leads to a reduction in the synthesis of ALAS1 mRNA and, consequently, a decrease in the production of the ALAS1 enzyme. mdpi.comwikipedia.org Furthermore, elevated heme levels can also inhibit the transport of the ALAS1 precursor protein into the mitochondria, where it functions, and can stimulate the degradation of the mature ALAS1 protein within the mitochondria. mdpi.comwikipedia.orgnih.gov This multi-level suppression effectively reduces the overproduction of heme precursors, such as delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which can be neurotoxic at high concentrations. wikipedia.org
Feedback Inhibition Mechanisms in Heme Synthesis
The regulation of the heme synthesis pathway is a classic example of end-product inhibition. Heme itself acts as the regulatory molecule, controlling its own production. uct.ac.zaresearchgate.netmdpi.com When cellular heme levels are sufficient, heme binds to various regulatory elements to inhibit the synthesis of ALAS1. This feedback inhibition is a highly sensitive and efficient mechanism to maintain heme homeostasis and prevent the toxic accumulation of pathway intermediates. mdpi.com this compound leverages this natural regulatory system by providing an exogenous source of heme, thereby amplifying the feedback inhibition signal and effectively shutting down the overactive pathway. uct.ac.zaresearchgate.net
Induction and Regulation of Heme Oxygenase-1 (HO-1)
Beyond its role in regulating heme synthesis, this compound is a potent inducer of heme oxygenase-1 (HO-1), a critical enzyme in heme catabolism. nih.govingentaconnect.comhra.nhs.uk HO-1 breaks down heme into biliverdin (B22007), free iron, and carbon monoxide, all of which have significant physiological effects. nih.govmdpi.com The induction of HO-1 is considered a key component of the cytoprotective effects observed with this compound administration. ingentaconnect.comhra.nhs.uk
Transcriptional and Post-Transcriptional Control of HMOX-1 Gene Expression
This compound upregulates HO-1 primarily by modulating the transcription of its encoding gene, HMOX-1. nih.gov The promoter region of the HMOX-1 gene contains specific regulatory elements, including antioxidant response elements (AREs), which are also known as stress response elements (StRE). mdpi.comreactome.org The transcription of HMOX-1 is principally controlled by the interplay between the transcriptional activator Nrf2 (nuclear factor erythroid 2-related factor 2) and the repressor Bach1 (BTB and CNC homolog 1). mdpi.commdpi.com
Role of this compound in HO-1 Protein Synthesis and Activity Modulation
The increased transcription of the HMOX-1 gene following this compound administration leads to a corresponding increase in the synthesis of the HO-1 protein. ahajournals.orgnih.gov Studies in healthy human subjects have demonstrated a dose-dependent increase in both HO-1 mRNA and protein levels in peripheral blood monocytes after intravenous infusion of this compound. nih.gov This induction of HO-1 protein is functionally significant, as evidenced by increased levels of carboxyhemoglobin, a marker of HO-1 activity, following this compound administration before cardiac surgery. ahajournals.org The newly synthesized HO-1 enzyme then catalyzes the degradation of heme, producing biliverdin (which is rapidly converted to the antioxidant bilirubin), anti-inflammatory carbon monoxide, and free iron, which is sequestered by ferritin. mdpi.comresearchgate.net These products of heme catabolism are largely responsible for the antioxidant, anti-inflammatory, and anti-apoptotic effects attributed to HO-1 induction. mdpi.comahajournals.org
Influence of Genetic Polymorphisms on HO-1 Induction Dynamics
The inducibility of the HMOX-1 gene can be influenced by genetic variations, most notably a (GT)n dinucleotide repeat polymorphism in the promoter region. mdpi.comnih.gov The length of this repeat is highly variable in the population, and it has been shown to modulate the transcriptional activity of the HMOX-1 gene. nih.gov Generally, shorter (GT)n repeats are associated with a more robust induction of HMOX-1 in response to stimuli, while longer repeats are linked to lower inducibility. mdpi.commdpi.com
Heme Degradation Products and Their Biochemical Significance
The breakdown of heme is a critical enzymatic process carried out by heme oxygenase (HO) enzymes, primarily the inducible heme oxygenase-1 (HO-1) and the constitutive heme oxygenase-2 (HO-2). mdpi.comphysiology.org This catabolic pathway degrades heme into three key products: carbon monoxide (CO), biliverdin, and free ferrous iron (Fe²⁺). mdpi.comnih.gov These molecules are not merely byproducts but are biologically active and play significant roles in cellular physiology and defense mechanisms. jst.go.jpresearchgate.net
During heme catabolism by heme oxygenase, the α-methene bridge of the heme molecule is cleaved, releasing one molecule of carbon monoxide. mdpi.commicrobenotes.com Although known for its toxicity at high concentrations, endogenously produced CO at low levels functions as a gasotransmitter, similar to nitric oxide, and participates in various signaling pathways. mdpi.comnih.gov
Key biological effects of CO include:
Vasodilation CO can activate soluble guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which causes relaxation of vascular smooth muscle cells and subsequent vasodilation. diva-portal.org
Anti-inflammatory Properties CO exhibits anti-inflammatory effects by modulating cellular signaling pathways, which can reduce the production of pro-inflammatory cytokines. mdpi.comnih.gov
Anti-apoptotic and Antiproliferative Effects CO can protect cells from programmed cell death (apoptosis) and inhibit the excessive proliferation of cells, such as vascular smooth muscle cells. mdpi.comphysiology.orgnih.gov
Heme oxygenase action on heme also yields biliverdin, a green tetrapyrrolic pigment. microbenotes.comnih.gov Biliverdin is then rapidly converted to bilirubin (B190676), a yellow pigment, by the enzyme biliverdin reductase. nih.govpnas.org For many years, bilirubin was considered a mere waste product, but it is now recognized as a potent antioxidant. nih.govportlandpress.commdpi.com
The antioxidant capacity of these molecules is significant:
Both biliverdin and bilirubin are effective at scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. portlandpress.comnih.gov
A "bilirubin-biliverdin redox cycle" has been proposed where bilirubin, after neutralizing an oxidant, is oxidized back to biliverdin. pnas.orgmdpi.com Biliverdin is then immediately reduced back to bilirubin, allowing for the regeneration of the antioxidant and the amplification of its protective effects. pnas.orgmdpi.com This cycle makes bilirubin one of the most important endogenous antioxidants in mammalian tissues. pnas.org
The final product of heme degradation is ferrous iron (Fe²⁺). mdpi.comnih.gov While essential for many biological functions, free iron is potentially toxic because it can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. jst.go.jpusu.edu
To mitigate this toxicity, the released iron is immediately and efficiently managed:
The free iron is sequestered by the protein ferritin, which can store up to 4,500 iron atoms in a non-toxic ferric (Fe³⁺) state within its hollow shell. nih.govusu.edu
The expression of heme oxygenase-1 is often coordinated with the synthesis of ferritin, ensuring that the released iron is safely stored and cellular damage is prevented. nih.govnih.gov This sequestration also creates an iron reserve that the cell can use for future metabolic needs, such as the synthesis of new hemoproteins. usu.edubiochemia-medica.com
Cellular and Subcellular Effects of Heme Arginate
Impact on Cellular Heme Homeostasis
The introduction of heme arginate to a cellular environment directly influences the delicate balance of heme concentration, which is typically under tight regulatory control. nih.gov
Cellular heme is broadly categorized into two pools: a committed pool where heme is securely bound to hemoproteins, and a labile or "regulatory" heme pool. ru.nlnih.gov The labile heme pool is a transient, loosely-bound fraction that is crucial for regulatory functions, including signaling and the regulation of gene expression. ru.nlfrontiersin.org Administration of this compound leads to an increase in plasma heme concentration, which is then taken up by cells, primarily hepatocytes, to replenish the regulatory heme pool. ahajournals.orgnih.gov
This expansion of the intracellular labile heme pool is a critical event that initiates subsequent cellular responses. While essential for many biological functions, excess free heme is cytotoxic due to its lipophilic nature, which allows it to intercalate into lipid membranes, and its iron core, which can catalyze the formation of reactive oxygen species. frontiersin.orgwikipedia.org Consequently, cells have robust mechanisms to manage the size and activity of the labile heme pool.
The movement of heme across cellular and organellar membranes is mediated by a dedicated system of transporters. While the body's primary source of heme is endogenous synthesis, exogenous heme, such as that provided by this compound, can enter cells and be trafficked by these systems. ru.nlresearchgate.net
Heme uptake from the extracellular environment is facilitated by heme importers. Key importers identified in mammalian cells include Heme Carrier Protein 1 (HCP1), which is localized to the apical membrane of intestinal cells, and Heme Responsive Gene-1 (HRG-1), which transports heme from the phagolysosome into the cytosol in macrophages during erythrophagocytosis. nih.govnih.govmdpi.com Another potential importer is the Feline Leukemia Virus Subgroup C Receptor 2 (FLVCR2). frontiersin.org
Conversely, to prevent toxicity from heme overload, cells utilize heme exporters to remove excess heme. The primary heme exporters are Feline Leukemia Virus Subgroup C Receptor 1a (FLVCR1a), located at the plasma membrane, and ATP-binding cassette subfamily G member 2 (ABCG2). frontiersin.orgnih.gov Heme is also transported out of the mitochondria, where it is synthesized, by the mitochondrial exporter FLVCR1b. ru.nlnih.gov The introduction of this compound can thus engage these transport systems as the cell works to incorporate the heme where needed or export it to maintain homeostasis.
Intracellular Heme Pool Dynamics
Modulation of Cellular Redox Balance
Heme is a redox-active molecule, and its administration via this compound profoundly affects the cell's oxidative state. nih.gov It can act as both a pro-oxidant and a trigger for potent antioxidant defense systems.
Free heme, when not properly sequestered, is a significant source of cellular oxidative stress. The iron atom within the heme molecule can participate in Fenton-type reactions, catalyzing the production of highly toxic hydroxyl radicals from hydrogen peroxide. nih.govfrontierspartnerships.orgmdpi.com Studies have demonstrated that this compound can be cytotoxic to certain cell types, such as keratinocytes, and this toxicity is mediated by the generation of ROS from the free heme component. nih.govnih.govphysiology.org This pro-oxidant activity can lead to lipid peroxidation, membrane damage, and DNA damage. nih.govfrontiersin.org
In response to the oxidative threat posed by excess heme, cells activate powerful antioxidant defense mechanisms. The primary response to an influx of heme from this compound is the strong induction of Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is a cytoprotective enzyme that catabolizes free heme into three products: carbon monoxide (CO), biliverdin (B22007), and ferrous iron (Fe²⁺). nih.govru.nlwikipedia.org
Each of these degradation products plays a role in restoring redox balance:
Biliverdin is rapidly converted by biliverdin reductase into bilirubin (B190676), a potent antioxidant that can scavenge ROS. nih.govmdpi.com
Carbon Monoxide (CO) acts as a signaling molecule with anti-inflammatory and anti-apoptotic properties. mdpi.com
Ferrous Iron (Fe²⁺) , while potentially pro-oxidant itself, triggers the synthesis of the iron-storage protein ferritin. nih.gov Ferritin sequesters thousands of iron atoms, oxidizing the reactive Fe²⁺ to the less reactive Fe³⁺, thereby preventing it from participating in further ROS generation. nih.govnih.gov
This coordinated induction of the HO-1/ferritin system is a critical mechanism by which cells defend against heme-induced oxidative stress. nih.govnih.govebm-journal.org
Table 1: Cellular Antioxidant Responses to this compound
| Component | Action | Cellular Effect |
| This compound | Increases intracellular labile heme | Induces oxidative stress; triggers antioxidant response |
| Heme Oxygenase-1 (HO-1) | Catalyzes heme degradation | Key antioxidant and cytoprotective enzyme |
| Biliverdin/Bilirubin | Product of heme degradation | Potent ROS scavenger; antioxidant |
| Carbon Monoxide (CO) | Product of heme degradation | Signaling molecule with anti-inflammatory effects |
| Ferritin | Induced by iron release | Sequesters and detoxifies free iron |
Generation of Reactive Oxygen Species (ROS)
Effects on Gene Expression and Proteostasis
This compound influences the expression of specific genes and can affect protein folding and stability (proteostasis).
The most significant effect of this compound on gene expression is the potent induction of the HMOX1 gene, which codes for the HO-1 enzyme. nih.govnih.gov This induction is regulated at the transcriptional level. Under normal conditions, the transcription of HMOX1 is repressed by the protein Bach1. nih.govliverpool.ac.uk When intracellular levels of labile heme increase, as they do following this compound administration, heme binds directly to Bach1. nih.gov This binding event causes Bach1 to dissociate from the gene's promoter region, ending its repressive activity. The removal of the Bach1 repressor allows transcriptional activators, such as Nuclear factor erythroid 2-related factor 2 (Nrf2), to bind and initiate robust transcription of the HMOX1 gene. liverpool.ac.uk Studies have also suggested that this compound can suppress the activation of pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov
Beyond its role in gene regulation, this compound has been shown to function as a chemical chaperone, directly influencing proteostasis. In studies of certain genetic disorders, such as homocystinuria caused by mutations in the cystathionine (B15957) β-synthase (CBS) enzyme, this compound has demonstrated a capacity to rescue misfolded mutant proteins. nih.govresearchgate.net It promotes the proper folding and tetramer formation of mutant CBS, which substantially increases the enzyme's residual catalytic activity. nih.govtandfonline.comresearchgate.net This chaperone-like activity suggests that the heme molecule provided by this compound can stabilize the conformation of certain proteins, representing a direct impact on cellular proteostasis. tandfonline.comportlandpress.com
Table 2: Effects of this compound on Gene and Protein Regulation
| Target Molecule | Regulatory Effect | Consequence |
| Bach1 | Heme binds to and inactivates this repressor | De-repression of HMOX1 gene |
| HMOX1 Gene | Transcription is strongly induced | Increased synthesis of Heme Oxygenase-1 protein |
| NF-κB, AP-1 | Activation is suppressed | Reduction of inflammatory mediators |
| Cystathionine β-synthase (mutant forms) | Acts as a chemical chaperone, promoting proper folding | Partial restoration of enzyme function and stability |
Transcriptional Regulation of Target Genes (e.g., Bach-1, Nrf2 pathways)
This compound plays a crucial role in modulating gene expression, particularly through its influence on the transcription factors Bach1 (BTB and CNC homology 1) and Nrf2 (nuclear factor erythroid 2-related factor 2). These factors are key regulators of the cellular stress response and are centrally involved in the expression of antioxidant genes, most notably heme oxygenase-1 (HO-1). researchgate.netru.nlspandidos-publications.com
Under normal physiological conditions, Bach1 acts as a transcriptional repressor. It forms a heterodimer with small Maf proteins and binds to Maf recognition elements (MAREs) in the promoter regions of target genes, including the HMOX1 gene that codes for HO-1. researchgate.netembopress.org This binding of the Bach1-Maf complex effectively suppresses the transcription of these genes. researchgate.netspandidos-publications.com
The introduction of heme, as supplied by this compound, directly alters this regulatory balance. Heme binds to Bach1, specifically to its cysteine-proline (CP) motifs, which leads to a conformational change in the Bach1 protein. embopress.org This change inhibits the DNA-binding activity of Bach1, causing it to detach from the MARE sequences. researchgate.netembopress.org Consequently, the repression of the target gene is lifted.
The dissociation of Bach1 from the MAREs makes these sites available for binding by transcriptional activators, such as the Nrf2-Maf heterodimer. researchgate.netembopress.org In response to cellular stressors like oxidative stress, Nrf2 is released from its cytoplasmic inhibitor, Keap1 (Kelch-like ECH-associated protein 1), and translocates to the nucleus. spandidos-publications.commdpi.com There, it can bind to the newly available MAREs, leading to the transcriptional activation of antioxidant genes like HMOX1. ru.nlspandidos-publications.com Therefore, by causing the removal of the Bach1 repressor, this compound facilitates the Nrf2-mediated induction of cytoprotective genes. researchgate.netru.nl This interplay establishes a feedback loop where heme, the substrate of HO-1, promotes the expression of the very enzyme responsible for its degradation. embopress.org
Research has demonstrated that this compound administration leads to a dose-dependent increase in HO-1 mRNA and protein expression in humans. ahajournals.orgnih.govnih.gov This highlights the direct translational impact of this compound on this critical signaling pathway.
Table 1: Key Proteins in this compound-Mediated Transcriptional Regulation
| Protein | Function | Effect of Heme |
| Bach1 | Transcriptional repressor of genes like HMOX1. Binds to MAREs. researchgate.netembopress.org | Binds to Bach1, inhibiting its DNA binding and leading to its nuclear export and degradation. researchgate.netembopress.orgnih.gov |
| Nrf2 | Transcriptional activator of antioxidant genes, including HMOX1. spandidos-publications.com | Activity is indirectly promoted as heme removes the repressive Bach1 from MAREs, allowing Nrf2 to bind and activate transcription. researchgate.netru.nl |
| Small Maf proteins | Form heterodimers with both Bach1 (repressor complex) and Nrf2 (activator complex). researchgate.net | Heme shifts the equilibrium from repressive Bach1-Maf dimers to activating Nrf2-Maf dimers. researchgate.net |
| Keap1 | Cytoplasmic inhibitor of Nrf2. spandidos-publications.commdpi.com | Under stress, releases Nrf2, allowing its nuclear translocation. spandidos-publications.com |
| Heme Oxygenase-1 (HO-1) | Enzyme that degrades heme; its gene (HMOX1) is a primary target of the Bach1/Nrf2 pathway. spandidos-publications.comahajournals.org | Expression is induced by this compound. ahajournals.orgnih.gov |
Protein Stability and Degradation Pathways (e.g., Ubiquitination of Bach-1)
The influence of this compound extends beyond simply inhibiting the DNA-binding activity of Bach1; it also actively promotes its removal from the cell. Following heme binding and dissociation from chromatin, Bach1 is exported from the nucleus to the cytoplasm. researchgate.netnih.gov In the cytoplasm, it is targeted for degradation through the ubiquitin-proteasome system. ru.nlmdpi.com
The process of ubiquitination involves the attachment of ubiquitin molecules to a target protein, marking it for destruction by the proteasome. Heme has been shown to induce the polyubiquitination of Bach1. nih.gov This heme-dependent ubiquitination is mediated, at least in part, by specific E3 ubiquitin ligases. One such ligase identified is HOIL-1 (Heme-oxidized IRP2 ubiquitin ligase 1), which recognizes and binds to heme-bound Bach1, facilitating its polyubiquitination. nih.gov Another E3 ligase adaptor protein, FBXO22, has also been shown to promote the polyubiquitination of Bach1 in a heme-dependent manner. biorxiv.org
This targeted degradation of the Bach1 repressor protein is a critical step in ensuring a sustained and robust activation of genes like HMOX1. By actively removing Bach1, this compound ensures that the derepression of target genes is not merely transient, allowing for a more prolonged and effective antioxidant and cytoprotective response. mdpi.comnih.gov Studies have shown that inhibiting heme synthesis leads to the accumulation of Bach1, indicating that even physiological levels of heme regulate Bach1 turnover. nih.gov
Influence on Mitochondrial Function and Bioenergetics
The effects of this compound on mitochondria are complex and appear to be context-dependent. Heme itself is essential for mitochondrial function, as it is a key component of the cytochromes of the electron transport chain (ETC), which are fundamental for oxidative phosphorylation (OXPHOS) and ATP production. ahajournals.org
However, conditions of heme deficiency can impair the activity of respiratory chain complexes. researchgate.net Conversely, excess free heme can be toxic to mitochondria. mdpi.com It can act as a pro-oxidant, generating reactive oxygen species (ROS) that can damage mitochondrial membranes and proteins, potentially leading to a decrease in the activity of ETC complexes I and II and impairing mitochondrial respiration. researchgate.net
In certain pathological states, such as acute intermittent porphyria (AIP), where heme synthesis is dysregulated, there is evidence of mitochondrial energetic failure. oup.comnih.gov This failure is characterized by decreased activity of respiratory chain complexes and a reduction in ATP production. oup.comoup.com In a mouse model of AIP, treatment with this compound was shown to restore the capacity of ATP production in muscle and rectify some of the induced alterations in oxidative phosphorylation. oup.com This restorative effect is thought to be linked to this compound's ability to replenish the regulatory heme pool, thereby downregulating the overactive heme synthesis pathway and alleviating the metabolic burden on the mitochondria. nih.gov For instance, the massive consumption of succinyl-CoA by an overactive ALAS-1 enzyme can deplete the Krebs cycle, reducing the supply of reducing equivalents to the electron transport chain—a condition known as cataplerosis. researchgate.netnih.gov this compound can help correct this by repressing ALAS-1. ncats.iouct.ac.za
However, in other experimental contexts, direct application of this compound or its component heme did not show a significant impact on the enzymatic activities of respiratory chain complexes in isolated brain mitochondria under normal conditions. oup.comoup.com This suggests that the primary influence of this compound on mitochondrial bioenergetics may be indirect, by correcting underlying metabolic dysregulations rather than by directly altering the function of a healthy electron transport chain. oup.com
Table 2: Research Findings on this compound and Mitochondrial Function
| Study Context | Model System | Key Findings | Reference(s) |
| Acute Intermittent Porphyria (AIP) | Hmbs-/- mouse model (muscle and brain) | Phenobarbital-induced decrease in ATP production and deficiencies in complexes I and II were restored by this compound treatment in muscle. | oup.com |
| Acute Intermittent Porphyria (AIP) | Hmbs-/- mouse model (liver) | This compound partially restored the activities of respiratory chain complexes I, II, and III, which were impaired by phenobarbital (B1680315) induction. | nih.gov |
| Healthy Mitochondria | Isolated mouse brain mitochondria | This compound did not have a significant impact on the enzymatic activities of respiratory chain complexes I-IV. | oup.comoup.com |
Interactions with Metabolic Pathways and Signaling Networks
Integration with Carbohydrate and Lipid Metabolism
Heme arginate and its metabolic byproducts are increasingly recognized for their roles in regulating glucose and lipid homeostasis. These effects are mediated through various mechanisms, including direct effects on key metabolic enzymes and modulation of critical signaling pathways.
Effects on Gluconeogenesis and Adipogenesis
Heme has been identified as an endogenous regulator of metabolic pathways such as gluconeogenesis and adipogenesis. nih.govplos.org Heme can influence these processes through multiple mechanisms. One key mechanism is the binding of heme to the nuclear hormone receptor Rev-erb-α. This interaction leads to the recruitment of nuclear co-repressor-histone deacetylase 3 (NCoR-HDAC3) complexes to the promoters of gluconeogenic genes, which in turn inhibits their expression and reduces glucose output in liver cells. nih.gov
In the context of adipogenesis, this compound has been shown to have varied effects. Some studies suggest that the administration of heme can promote a metabolically favorable form of adipogenesis. nih.gov This is associated with increased adiposity but also with beneficial systemic effects like increased serum adiponectin levels. nih.gov However, other research indicates that the induction of heme oxygenase-1 (HMOX1) by this compound can lead to a reduction in adipogenesis. researchgate.net This is accompanied by an increase in the expression of genes related to inflammation and iron excess, suggesting a more complex and potentially detrimental role in certain contexts. researchgate.net
Modulation of Insulin (B600854) Signaling Pathways
This compound has been shown to potentiate insulin signaling, a crucial process for maintaining glucose homeostasis. diabetesexpo.com Upregulation of the heme oxygenase (HO) system by inducers like this compound can enhance the activity of key proteins in the insulin signal transduction pathway, including Insulin Receptor Substrate-1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt/PKB). diabetesexpo.com This enhancement leads to improved insulin sensitivity and can reverse the inability of insulin to facilitate the translocation of Glucose Transporter 4 (GLUT4), a critical step for glucose uptake into cells. diabetesexpo.comphysiology.org
The modulation of insulin signaling by this compound is also linked to its anti-inflammatory and antioxidant effects. By suppressing inflammatory mediators and oxidative stress markers like c-Jun N-terminal kinase (JNK), which is known to inhibit insulin biosynthesis, this compound helps to preserve and enhance insulin signaling. diabetesexpo.comnih.govphysiology.org Furthermore, treatment with this compound has been associated with an increase in the insulin-sensitizing protein adiponectin. nih.gov
Modulation of Iron Metabolism
As a heme-containing compound, this compound directly participates in the regulation of iron metabolism. The breakdown of heme by heme oxygenase releases free iron, which necessitates a coordinated cellular response to prevent toxicity and maintain iron homeostasis.
Regulation of Iron Regulatory Proteins (IRPs)
Iron Regulatory Proteins (IRPs) are key cytosolic proteins that control the expression of genes involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) on their messenger RNAs (mRNAs). embopress.orgresearchgate.netresearchgate.net The binding activity of IRPs is sensitive to cellular iron levels. When iron is scarce, IRPs bind to IREs, leading to the stabilization of transferrin receptor (TfR) mRNA (increasing iron uptake) and the repression of ferritin and erythroid aminolevulinate synthase (eALAS) mRNA translation (decreasing iron storage and utilization). embopress.org Conversely, when iron is plentiful, as is the case after administration of an iron source like this compound, IRPs have reduced binding activity. embopress.orgresearchgate.net This allows for the translation of ferritin mRNA and the degradation of TfR mRNA, thereby promoting iron storage and reducing iron uptake. embopress.org this compound treatment leads to a decrease in the IRE-binding activity of IRPs. researchgate.net
Ferritin Synthesis and Iron Sequestration
The degradation of heme by heme oxygenase results in the release of iron, which in turn stimulates the synthesis of ferritin, the primary intracellular iron storage protein. nih.govkrcp-ksn.orgresearchgate.net This induction of ferritin is a crucial protective mechanism, as it sequesters the potentially toxic free iron, preventing it from participating in the generation of reactive oxygen species through the Fenton reaction. nih.govresearchgate.net this compound has been shown to increase ferritin levels in cells. ashpublications.org However, the extent of this increase can be less pronounced compared to other heme compounds, suggesting that the release of free iron from this compound may be more controlled. ashpublications.org The regulation of ferritin synthesis by iron occurs at the post-transcriptional level, meaning that while ferritin protein levels increase, the corresponding mRNA levels may not change significantly. ashpublications.org
Cross-Talk with Key Cellular Signaling Cascades
This compound, primarily through the induction of the heme oxygenase (HO) system, engages in significant cross-talk with various signaling pathways. The byproducts of heme catabolism—carbon monoxide, biliverdin (B22007)/bilirubin (B190676), and free iron—act as signaling molecules themselves. ebm-journal.org For instance, carbon monoxide can stimulate the guanylate cyclase-cGMP pathway. ebm-journal.org
A notable area of cross-talk involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of glucose and lipid metabolism, as well as inflammation. imrpress.com There appears to be a reciprocal, stimulatory relationship between the HO system and PPARs. Agonists of PPARα and PPARγ can upregulate the HO system, and conversely, the HO system can enhance the expression and activity of PPARα and PPARγ. imrpress.com This synergistic interaction suggests that the metabolic effects of this compound may be partly mediated through the potentiation of PPAR signaling. imrpress.com
Furthermore, this compound administration has been shown to suppress several pro-inflammatory and stress-activated signaling pathways, including those involving Nuclear Factor-kappaB (NF-κB), Activating Protein-1 (AP-1), and c-Jun N-terminal Kinase (JNK). diabetesexpo.comnih.govebm-journal.org The suppression of these pathways contributes to the anti-inflammatory and cytoprotective effects observed with this compound treatment. ebm-journal.org
Table 1: Effects of this compound on Metabolic and Signaling Pathways
| Pathway/Process | Effect of this compound | Key Mediators/Mechanisms | Primary Outcome | References |
|---|---|---|---|---|
| Gluconeogenesis | Inhibition | Heme binding to Rev-erb-α | Reduced hepatic glucose output | nih.gov |
| Adipogenesis | Variable (Promotion or Reduction) | Increased adiponectin; HMOX1 induction | Altered fat tissue formation and function | nih.govresearchgate.net |
| Insulin Signaling | Potentiation | Upregulation of IRS-1, PI3K, Akt/PKB; Suppression of JNK | Improved insulin sensitivity and glucose uptake | diabetesexpo.comphysiology.orgnih.gov |
| Iron Regulatory Proteins (IRPs) | Decreased Activity | Increased intracellular iron levels | Increased ferritin synthesis, decreased iron uptake | embopress.orgresearchgate.netnih.gov |
| Ferritin Synthesis | Induction | Release of free iron from heme degradation | Sequestration of potentially toxic iron | nih.govkrcp-ksn.orgashpublications.org |
| PPAR Signaling | Potentiation | Reciprocal upregulation with HO system | Enhanced glucose/lipid metabolism, anti-inflammatory effects | imrpress.com |
| Pro-inflammatory Signaling (NF-κB, AP-1, JNK) | Suppression | Induction of HO-1 and its antioxidant products | Reduced inflammation and cellular stress | diabetesexpo.comnih.govebm-journal.org |
Guanylate Cyclase-cGMP Pathway
This compound has been shown to upregulate the guanylate cyclase-cGMP pathway. ebm-journal.org This is primarily an indirect effect mediated by the induction of heme oxygenase-1 (HO-1) and the subsequent production of carbon monoxide (CO). ashpublications.org CO, much like nitric oxide (NO), can activate soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ashpublications.orgwikipedia.org
Elevated cGMP levels act as a crucial second messenger, triggering a cascade of downstream events, including the activation of cGMP-dependent protein kinases. wikipedia.org In vascular tissues, this pathway is instrumental in mediating vasodilation and regulating blood pressure. ashpublications.org Studies in hypertensive rat models have demonstrated that the administration of hemin (B1673052), a component of this compound, can reverse the suppressed expression and function of the HO/CO-sGC/cGMP system, leading to a reduction in blood pressure. ashpublications.org Furthermore, research has indicated that the cardioprotective effects of this compound are, in part, attributable to the upregulation of the guanylate cyclase-cGMP pathway. ebm-journal.org In some contexts, heme-induced pyresis (fever) has been shown to be preventable by a soluble guanylate cyclase inhibitor, suggesting the involvement of the cGMP signaling pathway. physiology.org
Phosphatidylinositol-3 Kinase (PI3K)/Akt Pathway
The interaction of this compound with the Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway is an area of ongoing research. While direct studies on this compound's modulation of this pathway are not extensive, the induction of heme oxygenase-1 (HO-1) by heme compounds provides a basis for indirect interaction. The PI3K/Akt pathway is a known regulatory pathway for HO-1 induction in certain cell types, such as mononuclear cells. frontiersin.org This suggests a potential feedback loop where this compound could influence the PI3K/Akt pathway, which in turn regulates the expression of HO-1. The PI3K/Akt pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Its modulation by this compound could have significant implications for various physiological and pathological processes.
Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., JNK, AP-1)
This compound has been demonstrated to suppress the activation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including c-Jun-NH2-terminal kinase (JNK) and activator protein-1 (AP-1). nih.govnih.gov This suppressive effect is largely attributed to the induction of heme oxygenase-1 (HO-1). nih.gov
Research has shown that pretreatment with this compound can significantly attenuate the increased activity of AP-1 induced by conditions such as hemorrhagic shock. nih.gov Similarly, in models of insulin resistance and hypertension, this compound has been found to suppress JNK and AP-1. nih.govphysiology.org The mechanism involves the products of heme catabolism by HO-1, which have anti-inflammatory and antioxidant properties. ebm-journal.org The regulation of HO-1 gene expression itself can be influenced by MAPK pathways, with the JNK pathway, in particular, playing a role in the induction of HO-1 mRNA expression. nih.gov For instance, the transcription factor c-Jun, a target of the JNK pathway, binds to the AP-1 element in the HO-1 promoter, thereby inducing its expression. nih.gov This indicates a complex interplay where this compound, by inducing HO-1, can in turn modulate the very MAPK pathways that regulate HO-1 expression.
Nuclear Factor Kappa B (NF-κB) Activation
This compound has been shown to attenuate the activation of Nuclear Factor Kappa B (NF-κB), a key transcription factor involved in inflammatory responses. nih.govnih.gov This effect is primarily mediated through the induction of heme oxygenase-1 (HO-1). nih.gov
In a study involving hemorrhagic shock, pretreatment with this compound markedly attenuated the DNA binding activity of NF-κB. nih.gov This suppressive effect was abolished by an inhibitor of HO activity, confirming the central role of HO-1 in this process. nih.gov Similarly, in a rat model of primary aldosteronism, this compound treatment suppressed NF-κB in visceral adipose tissue. nih.gov The anti-inflammatory effects of the products of heme degradation by HO-1, such as carbon monoxide and biliverdin, are thought to be responsible for the inhibition of the NF-κB signaling pathway. By suppressing NF-κB activation, this compound can downregulate the expression of pro-inflammatory cytokines and other mediators of inflammation.
| Pathway Component | Effect of this compound | Mediated By | Key Findings |
| Guanylate Cyclase-cGMP | Upregulation | Heme Oxygenase-1 (HO-1) / Carbon Monoxide (CO) | Cardioprotective effects; Reversal of suppressed pathway in hypertension. ebm-journal.orgashpublications.org |
| JNK (c-Jun-NH2-terminal kinase) | Suppression | Heme Oxygenase-1 (HO-1) | Attenuation of JNK activity in models of insulin resistance and hypertension. nih.govphysiology.org |
| AP-1 (Activator Protein-1) | Suppression | Heme Oxygenase-1 (HO-1) | Attenuation of AP-1 activity in hemorrhagic shock and insulin resistance. nih.govnih.gov |
| NF-κB (Nuclear Factor Kappa B) | Attenuation of Activation | Heme Oxygenase-1 (HO-1) | Marked attenuation of NF-κB DNA binding activity in hemorrhagic shock. nih.gov |
Role in Circadian Rhythm Regulation
Heme, the core component of this compound, plays a crucial role as a signaling molecule in the regulation of the circadian clock. nih.govnih.gov The circadian clock is an internal timekeeping system that governs numerous physiological processes, including heme biosynthesis itself. nih.gov
Heme directly influences the core clock machinery by binding to and modulating the activity of key circadian transcription factors. One such factor is Neuronal PAS domain protein 2 (NPAS2), a heme-binding protein that forms a complex with BMAL1 to regulate the transcription of target genes. nih.govvt.edu Heme binding to NPAS2 can inhibit the DNA binding of the BMAL1-NPAS2 complex. nih.gov Furthermore, heme has been shown to differentially modulate the expression of the mammalian Period genes, mPer1 and mPer2, in a manner that involves NPAS2 and mPER2. nih.gov
Role in Oxidative Stress and Inflammatory Processes
Mechanisms of Heme Arginate-Mediated Oxidative Damage (e.g., Fenton Reaction)
Free heme, the active component of this compound, is a significant source of redox-active iron. ahajournals.org This iron can participate in the Fenton reaction, a chemical process that generates highly toxic hydroxyl radicals from hydrogen peroxide. ahajournals.orgfrontierspartnerships.org This reaction is a primary mechanism by which excess free heme can induce oxidative stress. ahajournals.org
The lipophilic nature of free heme allows it to easily intercalate into lipid membranes. ahajournals.org Within this environment, hydrogen peroxide can cleave the heme ring, releasing iron and amplifying the production of reactive oxygen species (ROS). ahajournals.org This can lead to lipid peroxidation, damaging cell membranes and potentially causing cell death. ahajournals.org Studies have shown that administration of this compound can lead to increased intracellular ROS generation. nih.gov This effect can be reversed by iron chelation, highlighting the central role of iron in this process. nih.gov
This compound's Role in Counteracting Oxidative Stress through HO-1 Products
Despite its potential to cause oxidative damage, this compound is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with significant protective effects against oxidative stress. nih.govebm-journal.org HO-1 catalyzes the breakdown of heme into three key products: carbon monoxide (CO), biliverdin (B22007) (which is rapidly converted to the potent antioxidant bilirubin), and free ferrous iron (Fe²⁺). nih.govnih.gov
The antioxidant properties of the HO-1 system are largely attributed to biliverdin and bilirubin (B190676). nih.govmdpi.com Bilirubin is a powerful antioxidant that can protect against oxidative stress. nih.gov Additionally, the induction of HO-1 leads to the synthesis of ferritin, an iron-storage protein that sequesters the reactive Fe²⁺ released during heme degradation, thereby mitigating its potential to participate in the Fenton reaction. nih.govmdpi.com The synergistic action of these products provides robust protection against oxidative damage. ebm-journal.org
The cytoprotective effects of the HO-1 system include:
Anti-inflammatory actions nih.gov
Anti-apoptotic (cell death-inhibiting) properties nih.gov
Anti-proliferative effects nih.gov
Modulation of Inflammatory Cytokines and Mediators
This compound can significantly modulate inflammatory responses, often through the induction of HO-1. um.es Extracellular heme itself can act as a pro-inflammatory molecule. um.esub.edu However, the induction of HO-1 by this compound has been shown to have anti-inflammatory effects. researchgate.net
Research has demonstrated that this compound treatment can lead to a significant reduction in the expression of pro-inflammatory genes. In a study using a pancreatic β-cell line, this compound administration resulted in a notable decrease in the expression of:
Inducible nitric oxide synthase (iNOS)
Interleukin-1β (IL-1β)
Monocyte Chemoattractant Protein-1α (MCP-1α)
Chemokine (C-X-C motif) ligand 1 (Cxcl-1) plos.org
These effects were observed even when HO activity was inhibited, suggesting that this compound may also exert anti-inflammatory actions through mechanisms independent of the HO-1 pathway. plos.org In other models, however, the anti-inflammatory effects are clearly linked to HO-1's products. For example, bilirubin has been shown to attenuate the production of pro-inflammatory cytokines. ahajournals.org
Effects on Endothelial Cell Biology in Inflammatory Contexts
The endothelium, the inner lining of blood vessels, is a critical site of action for this compound in inflammatory settings. Free heme can be toxic to endothelial cells, promoting pro-thrombotic and pro-inflammatory states. researchgate.net Heme can activate endothelial cells, leading to the expression of adhesion molecules, which is a key step in the inflammatory process. um.esmdpi.com
However, the induction of HO-1 in endothelial cells by this compound provides significant protection. um.es Upregulation of HO-1 in endothelial cells can:
Reduce apoptosis (programmed cell death) nih.gov
Defend against oxidative stress nih.gov
Suppress thrombus formation nih.gov
Decrease vasoconstriction nih.gov
Specifically, HO-1 induction has been shown to attenuate the production of vascular cell adhesion molecule-1 (VCAM-1), monocyte chemotactic protein-1 (MCP-1), and macrophage colony-stimulating factor in endothelial cells exposed to inflammatory stimuli. ahajournals.org These effects are largely mediated by bilirubin, which helps to preserve endothelial function. ahajournals.org
| Finding | Model System | Key Outcome | Reference |
| Increased ROS generation | Human Keratinocytes (in vitro) | This compound treatment increased intracellular ROS, which was reversed by an iron chelator. | nih.gov |
| Reduction of pro-inflammatory genes | Murine Pancreatic β-cell line (MIN6) | This compound significantly reduced the expression of iNOS, IL-1β, MCP-1α, and Cxcl-1 in response to inflammatory cytokines. | plos.org |
| Attenuation of endothelial activation | Human Umbilical Vein Endothelial Cells (HUVEC) | HO-1 induction by this compound attenuated the production of VCAM-1 and MCP-1. | ahajournals.org |
| Induction of HO-1 | Healthy human subjects | Parenteral administration of this compound resulted in systemic upregulation of HO-1. | nih.gov |
| Pro-inflammatory effects of heme | Mouse model | Repeated hemin (B1673052) infusions induced inflammation and oxidative stress in the liver, elevating inflammatory cytokines. | ub.edu |
Investigation in Preclinical and in Vitro Models
Mechanistic Studies in Cell Culture Models
Heme arginate's effects have been explored in various cell culture models to understand its biological mechanisms at a cellular level. These studies have provided insights into cellular responses, gene and protein expression, and cell survival pathways.
Keratinocytes: In human epidermal keratinocytes (HEKa), this compound has been shown to be cytotoxic. nih.govspandidos-publications.com This toxicity is mediated by the generation of reactive oxygen species (ROS) from free heme and is independent of heme oxygenase-1 (HO-1) activity. nih.govphysiology.org The cytotoxic effects could be reversed by the iron chelator desferrioxamine. nih.gov Dermal keratinocytes are known to contain high levels of HO-2, the constitutive isoform of heme oxygenase, as a rapid response to oxidative stress. frontiersin.org Upregulation of HO-1 in keratinocytes has been associated with improved neovascularization and accelerated wound healing in transgenic mice. frontiersin.org
Hepatocytes: In primary murine hepatocytes, this compound treatment led to a time-dependent induction of Hmox1 mRNA, the gene encoding HO-1. plos.org This was accompanied by a suppression of hepcidin (B1576463) (Hamp) mRNA, a response consistent with the known inhibitory effect of inorganic iron on hepcidin. plos.org Studies in BRL3A rat hepatoma cells showed that while hemin (B1673052) (a component of this compound) can compromise mitochondrial respiration, the induction of HO-1 protects mitochondria from this toxicity. mdpi.com However, the resulting increase in bilirubin (B190676), a product of heme degradation, can induce endoplasmic reticulum (ER) stress, leading to decreased proliferative and metabolic activity in hepatocytes. mdpi.com
Fibroblasts: In murine B6 fibroblasts, this compound has been used to study the regulation of iron regulatory protein (IRP), where it was shown to activate IRP. embopress.org Dermal fibroblasts can rapidly induce HO-1 expression as a feedback mechanism to cope with oxidative stress. frontiersin.org In fibroblasts from a patient with homocystinuria, a metabolic disorder, this compound was shown to rescue the function of mutant cystathionine (B15957) β-synthase (CBS) enzymes. researchgate.net
Monocytes: Systemic administration of this compound in healthy volunteers leads to the upregulation of HO-1 in peripheral blood monocytes. nih.gov The induction of HO-1 in monocytes is a key part of its immunomodulatory and anti-inflammatory functions. frontiersin.org Heme can have opposing pro- and anti-inflammatory effects in mouse and human macrophages, with the availability of nitric oxide (NO) being a critical determinant of the response. researchgate.net In human macrophages, heme promotes an anti-inflammatory profile. researchgate.net
Trophoblastic Cells: In the human trophoblastic cell line BeWo, this compound treatment resulted in a 40% decrease in cell viability. bmj.com This was associated with increased LDH release and a nearly 50% decrease in glutathione (B108866) peroxidase 4 expression. bmj.com The cytotoxic effect could be partially reversed by the iron chelator deferoxamine. bmj.com this compound treatment also led to a marked decrease in transferrin receptor 1 (TFR1) protein and transcript levels, an effect that was significantly reversed by deferoxamine.
This compound is a potent inducer of heme oxygenase-1 (HO-1) expression in various cell types. nih.govnih.gov This induction occurs at both the mRNA and protein levels. nih.gov
HO-1 Induction: In peripheral blood mononuclear cells (PBMCs) of healthy human subjects, this compound infusion resulted in a dose-dependent increase in HO-1 mRNA and protein levels. nih.govahajournals.org Similarly, in human epidermal keratinocytes, this compound upregulates HO-1. nih.gov In primary murine hepatocytes, this compound treatment induced Hmox1 mRNA. plos.org
Mechanism of HO-1 Induction: Heme regulates the transcription of the HMOX1 gene, which encodes HO-1. nih.gov It binds to the Bach-1 repressor protein, causing it to be exported from the nucleus, which in turn allows for the transcription of Bach-1 target genes, including HMOX-1. nih.gov
Other Gene and Protein Expression Changes:
In murine B6 fibroblasts, this compound activates iron regulatory protein (IRP). embopress.org
In primary murine hepatocytes, this compound suppresses hepcidin (Hamp) mRNA expression. plos.org
In BeWo trophoblastic cells, this compound treatment decreased the expression of glutathione peroxidase 4 and transferrin receptor 1 (TFR1). bmj.com
In fibroblasts from a patient with homocystinuria, this compound substantially increased the formation of mutant cystathionine β-synthase (CBS) protein tetramers. researchgate.net
The impact of this compound on cell viability and apoptosis is complex and cell-type dependent. While it can be cytotoxic to some cells like keratinocytes and trophoblasts nih.govbmj.com, it also has protective effects against apoptosis in other contexts.
Pro-apoptotic Effects: In human epidermal keratinocytes, this compound reduces cell viability by inducing the formation of reactive oxygen species (ROS), which can lead to cell membrane damage and apoptosis. nih.gov This effect is mediated by free heme and is independent of HO-1. nih.gov
Anti-apoptotic Effects: The induction of HO-1 by this compound is generally considered a cytoprotective mechanism that can reduce apoptosis. nih.gov The anti-apoptotic effects of HO-1 are partly mediated by its product, carbon monoxide (CO), which can activate the p38 mitogen-activated protein kinase (MAPK) pathway. spandidos-publications.com However, in the case of keratinocytes, the cytotoxic effects of this compound appear to outweigh the protective effects of HO-1 induction. nih.govspandidos-publications.com In A549 lung carcinoma cells, heme-induced cell death could not be counteracted by inhibitors of necroptosis or ferroptosis. researchgate.net
Analysis of Gene and Protein Expression in Cellular Systems
Experimental Animal Models for Investigating Biological Mechanisms
Animal models have been instrumental in understanding the in vivo effects of this compound, particularly in the contexts of ischemia-reperfusion injury and metabolic disorders.
This compound has been investigated as a preconditioning agent to protect against ischemia-reperfusion injury (IRI), with mixed results depending on the tissue type.
Organ-Specific Ischemia Models:
Kidney: this compound has shown protective effects in models of renal IRI. jove.com In aged mice, this compound reduced renal IRI, an effect that was partly dependent on HO-1. jove.com Administering this compound before and after renal transplantation in humans has been shown to upregulate HO-1 in deceased donor transplant recipients. krcp-ksn.orgresearchgate.net
Liver: this compound has been used successfully to ameliorate IRI in liver models. nih.gov
Intestine and Lung: Studies have also shown that this compound can ameliorate IRI in models of intestinal and lung injury. nih.gov
Heart: In a human study, intravenous this compound infusion before cardiac surgery induced HO-1 in the heart muscle. ahajournals.org This suggests a potential protective role against myocardial IRI. ahajournals.org
Skeletal Muscle: In a study on healthy male subjects, a single high dose of this compound improved reperfusion patterns in the calf muscle following induced ischemia, suggesting protection against IRI in skeletal muscle. nih.gov
This compound has been studied for its potential therapeutic effects in models of type 2 diabetes.
Murine Type 2 Diabetes (db/db mice): Intravenous administration of this compound was found to reduce hyperglycemia in diabetic (db/db) mice. plos.orgnih.gov This anti-diabetic effect was associated with increased adiposity, elevated serum adiponectin levels, reduced inflammation in adipose tissue and islets, and preservation of islet β-cell function. plos.orgnih.gov
Independence from HO-1 Activity: Interestingly, the anti-diabetic effects of this compound in this model were found to be independent of increased HO activity. plos.orgnih.govnih.gov In fact, co-administration of an HO inhibitor, stannous mesoporphyrin (SnMP), unexpectedly enhanced the glycemic control, despite restoring HO activity to baseline levels. plos.org This suggests that the heme component itself, rather than its degradation by HO-1, is responsible for the beneficial metabolic effects. plos.orgnih.gov These findings were further supported by in vitro studies using 3T3-L1 pre-adipocyte and MIN6 β-cell lines, which showed HO activity-independent effects of this compound on adipogenesis and β-cell inflammation. plos.orgnih.govresearchgate.net
Exploration in Models of Hemoglobinopathies and Anemias (e.g., Sideroblastic Anemia, Thalassemia)
The therapeutic potential of this compound has been explored in various preclinical and clinical models of anemias, primarily focusing on its role in heme synthesis and globin chain balance.
In a study involving four patients with hereditary sideroblastic anemia (HSA), treatment with this compound infusions led to several changes in hematopoietic parameters. nih.gov While there was no significant effect on hemoglobin levels or red cell counts, the myeloid-to-erythroid ratio in the bone marrow increased in all participants. nih.gov Furthermore, a consistent decrease in the percentage of ring sideroblasts was observed in one patient, with a temporary decrease seen in two others. nih.gov The treatment also normalized some initially abnormal activities of heme-synthesizing enzymes in one of two families studied, suggesting that this compound can influence the underlying enzymatic defects in some individuals with HSA. nih.gov
Research in models of β-thalassemia has also been conducted. In an investigation with four patients diagnosed with thalassemia intermedia, this compound was administered to study its effects both in vitro and in vivo. nih.gov Cultures of erythroid cells from these patients showed a marked increase in total hemoglobin and fetal hemoglobin (hemoglobin F) synthesis upon treatment with this compound. nih.gov The in vivo administration resulted in a modest rise in hemoglobin levels in three of the four patients. nih.gov
In an in vitro model of Diamond-Blackfan anemia (DBA), a congenital condition characterized by failed erythroid differentiation, this compound was used to probe the relationship between heme and heat shock protein 70 (HSP70). Treatment of UT-7–EPO and primary human erythroid cells with this compound resulted in a significant, dose-dependent decrease in HSP70 expression. ashpublications.org This finding suggests a feedback loop where an excess of free heme may contribute to the pathophysiology of the disease by reducing levels of protective chaperones like HSP70. ashpublications.org
| Anemia Type | Model | Key Findings | Reference |
|---|---|---|---|
| Hereditary Sideroblastic Anemia (HSA) | 4 human patients | Increased myeloid-to-erythroid ratio; decreased ring sideroblasts in some patients; normalization of some heme synthesis enzyme activities. | nih.gov |
| β-thalassemia Intermedia | 4 human patients & in vitro erythroid cultures | In vitro: Marked rise in total hemoglobin and hemoglobin F. In vivo: Modest rise in hemoglobin levels in 3 of 4 patients. | nih.gov |
| Diamond-Blackfan Anemia (DBA) | In vitro (UT-7–EPO and primary erythroid cells) | Dose-dependent decrease in HSP70 expression. | ashpublications.org |
Investigations in Models of Inflammatory Conditions
This compound's role in inflammatory conditions is primarily linked to its ability to induce heme oxygenase-1 (HO-1), an enzyme with well-documented anti-inflammatory, anti-oxidative, and cytoprotective properties. frontiersin.orgresearchgate.net The induction of HO-1 by this compound has been demonstrated in both healthy human subjects and various preclinical models. frontiersin.orgnih.gov While free heme can have pro-inflammatory effects, such as increasing the expression of vascular adhesion molecules, the induction of HO-1 by this compound is considered a key mechanism for its therapeutic potential in inflammatory states. frontiersin.orgfrontiersin.org
In a murine model of type 2 diabetes, a condition associated with chronic low-grade inflammation, intravenous administration of this compound was found to reduce inflammation in both adipose tissue and pancreatic islets. plos.org This anti-inflammatory effect was associated with improved metabolic parameters. plos.org Further in vitro studies using the MIN6 β-cell line confirmed these findings, showing that this compound significantly reduced the expression of pro-inflammatory genes such as iNOS, IL-1β, and MCP-1α following stimulation with a pro-inflammatory cytokine mix. plos.org Interestingly, these anti-inflammatory effects were found to be independent of HO-1 activity, suggesting alternative mechanisms of action in this context. plos.org
Studies on Hepatic and Renal Pathophysiological Models
The effects of this compound have been extensively studied in models of liver and kidney disease, largely due to its role in heme metabolism and HO-1 induction.
Hepatic Pathophysiological Models this compound is a cornerstone therapy for acute hepatic porphyrias, which are metabolic disorders caused by deficiencies in heme synthesis enzymes in the liver. mdpi.comxiahepublishing.com In these conditions, the primary therapeutic goal is to replenish the depleted regulatory heme pool in hepatocytes, which in turn represses the activity of δ-aminolevulinic acid synthase 1 (ALAS1), the rate-limiting enzyme in the pathway. xiahepublishing.compnas.org This action reduces the overproduction of neurotoxic porphyrin precursors, aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute attacks. pnas.orgnih.gov
However, in a mouse model of erythropoietic protoporphyria (EPP), a porphyria variant that can lead to severe chronic liver disease, this compound injections failed to improve the underlying protoporphyric condition or prevent liver injury. researchgate.netnih.gov This study was conducted in the Fechm1Pas/Fechm1Pas mouse model, which closely mimics the human disease, indicating that the efficacy of this compound may be specific to the type of hepatic pathophysiology. researchgate.netnih.gov
Renal Pathophysiological Models In the context of kidney disease, research has focused on this compound as a potent inducer of the protective enzyme HO-1. nih.goved.ac.uk Preclinical studies have demonstrated that HO-1 induction is protective in various models of acute kidney injury (AKI), including those induced by cisplatin (B142131) and ischemia-reperfusion. nih.goved.ac.uk Laboratory studies in aged mice also showed that this compound protects against AKI by upregulating HO-1. trialscreen.org
Clinical investigations in human renal transplant recipients have yielded mixed results. In one trial, patients receiving this compound before and after transplantation showed a significant increase in HO-1 protein levels in peripheral blood mononuclear cells and in renal graft biopsies. ed.ac.ukresearchgate.net However, in a subsequent randomized controlled trial, while this compound was confirmed to safely and effectively induce HO-1 in kidney transplant recipients, this biochemical effect did not translate into improved renal function, reduced histological injury, or better outcomes based on urinary biomarkers when compared to placebo. mdpi.com Some research also suggests that the timing of administration is critical, as pre-treatment with heme may be protective, whereas administration after an ischemic insult could potentially exacerbate injury. mdpi.com
| Organ System | Model/Condition | Key Findings | Reference |
|---|---|---|---|
| Hepatic | Acute Hepatic Porphyria | Represses ALAS1, reducing the production of neurotoxic precursors ALA and PBG. | xiahepublishing.compnas.org |
| Hepatic | Mouse Model of Erythropoietic Protoporphyria (EPP) | Did not improve protoporphyric condition or liver injury. | researchgate.netnih.gov |
| Renal | Animal Models of Acute Kidney Injury (AKI) | Protective via induction of HO-1, especially in cisplatin and ischemia-reperfusion models. | nih.goved.ac.uktrialscreen.org |
| Renal | Human Kidney Transplant Recipients | Safely induces HO-1, but did not translate to improved clinical or functional outcomes in one trial. | researchgate.netmdpi.com |
Advanced In Vitro and Ex Vivo Organ/Tissue Models
The effects of this compound have been characterized in a variety of advanced in vitro and ex vivo models, revealing cell-type-specific and sometimes paradoxical effects.
In a study using an in vivo myocutaneous flap model in rats, which mimics complex tissue transplantation, preconditioning with this compound paradoxically resulted in significantly more tissue necrosis and worse perfusion compared to controls. physiology.orgnih.gov This outcome contrasts sharply with the protective effects often seen in solid organ transplant models. physiology.orgnih.gov To understand this, accompanying in vitro work was performed on human epidermal keratinocytes (HEKa). This research demonstrated that this compound was directly cytotoxic to these skin cells. physiology.orgnih.gov The cytotoxicity was mediated by the generation of intracellular reactive oxygen species (ROS) from the free heme component and was notably independent of HO-1 activity. physiology.orgnih.gov
In vitro cell culture systems have been crucial for elucidating the mechanisms of this compound in hematological disorders. As mentioned previously, its ability to stimulate hemoglobin F was demonstrated in erythroid cultures from patients with β-thalassemia, and its impact on HSP70 was shown in cell lines used to model Diamond-Blackfan anemia. nih.govashpublications.org
Further in vitro research has explored its metabolic and anti-inflammatory effects. In 3T3-L1 pre-adipocytes, this compound was shown to promote adipogenesis, an effect that contributes to its anti-diabetic properties in animal models. plos.org In MIN6 β-cells, it exerted direct anti-inflammatory effects. plos.org Additionally, in vitro studies have shown that heme can induce the formation of neutrophil extracellular traps (NETs), a process involved in thrombosis and inflammation. mdpi.com
These studies highlight the complexity of this compound's biological effects, which can vary significantly depending on the cell type, the pathological context, and the local balance between the pro-oxidant effects of free heme and the cytoprotective induction of HO-1.
Advanced Methodologies for Mechanistic Elucidation
Molecular Biology Techniques
Molecular biology tools are fundamental to understanding how heme arginate influences cellular function by altering the expression and interaction of key genes and proteins.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules, providing a snapshot of gene activity in response to this compound.
In studies investigating the effects of this compound, total RNA is first extracted from cells or tissues of interest. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. plos.org The qRT-PCR is performed using specific primers and often a fluorescent probe that binds to the target gene sequence. nih.gov As the PCR amplification proceeds, the fluorescence signal increases, and the cycle at which the signal crosses a detection threshold is used to quantify the initial amount of mRNA. Data are typically normalized to a stably expressed housekeeping gene to control for variations in sample quantity and quality. nih.govahajournals.org
Research has utilized qRT-PCR to demonstrate that this compound administration leads to significant changes in the expression of various genes. A primary target is HMOX1, the gene encoding heme oxygenase-1 (HO-1). Studies in human subjects and animal models consistently show a dose-dependent induction of HMOX1 mRNA in peripheral blood mononuclear cells (PBMCs), cardiac tissue, and liver following this compound infusion. nih.govahajournals.org For instance, in patients undergoing cardiac surgery, intravenous this compound resulted in a profound, dose-dependent increase in myocardial HMOX1 mRNA levels. ahajournals.orgahajournals.org
Beyond HMOX1, qRT-PCR has been used to assess the impact of this compound on inflammatory and metabolic gene expression. In a mouse model of type 2 diabetes, this compound treatment was found to alter the expression of genes related to adipogenesis, such as Pref-1 and PPARγ, and inflammatory markers like MCP-1α and TNF-α in adipose tissue. plos.org Similarly, in studies on acute hepatic porphyria, qRT-PCR revealed that chronic this compound infusion in mice led to increased hepatic expression of inflammatory cytokines. uio.no
Table 1: Selected Gene Expression Changes in Response to this compound Measured by qRT-PCR
| Gene Target | Biological Context | Observed Effect | Reference |
|---|---|---|---|
| HMOX1 (HO-1) | Human Cardiac Tissue | Significant dose-dependent increase | ahajournals.orgahajournals.org |
| HMOX1 (HO-1) | Human PBMCs | Increased expression | nih.gov |
| HMOX1 (HO-1) | Mouse Liver | 11-fold increase after chronic infusion | uio.no |
| Inflammatory Cytokines | Mouse Liver | Elevated expression | uio.no |
| Pref-1, PPARγ | Mouse Adipose Tissue | Altered expression, promoting adipogenesis | plos.org |
| MCP-1α, TNF-α | Mouse Adipose Tissue | Reduced expression | plos.org |
Western Blotting for Protein Expression and Phosphorylation States
Western blotting, or immunoblotting, is a core technique for detecting and quantifying specific proteins from a complex mixture, such as a cell or tissue lysate. This method is crucial for confirming that the changes in gene expression observed via qRT-PCR translate to corresponding changes at the protein level.
The procedure involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). ahajournals.org The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is then added to bind to the primary antibody. plos.org The addition of a chemiluminescent substrate allows for the detection and quantification of the target protein. plos.orgnih.gov
Western blot analyses have been instrumental in confirming the induction of HO-1 protein by this compound. In human cardiac tissue, this compound infusion led to a significant increase in HO-1 protein concentration. ahajournals.orgahajournals.org Similarly, studies in healthy human subjects showed a dose-dependent increase in HO-1 protein in PBMCs after a single intravenous dose of this compound. nih.gov In animal models of acute hepatic porphyria, Western blotting revealed a 6.5-fold increase in HO-1 protein in the liver of mice treated with this compound. uio.no This technique has also been used to show increased expression of δ-aminolevulinate synthase 1 (ALAS1) protein in the liver of porphyria patients who had received this compound. uio.no
Table 2: Protein Expression Analysis via Western Blotting after this compound Treatment
| Protein Target | Tissue/Cell Type | Key Finding | Reference |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | Human Cardiac Tissue | Significantly increased protein levels | ahajournals.orgahajournals.org |
| Heme Oxygenase-1 (HO-1) | Human PBMCs | Dose-dependent increase | nih.gov |
| Heme Oxygenase-1 (HO-1) | Mouse Liver & Adipose Tissue | Augmented protein expression | plos.org |
| Heme Oxygenase-1 (HO-1) | Mouse Liver (Porphyria Model) | 6.5-fold increase in protein | uio.no |
| ALAS1 | Human Liver (AIP Patients) | Significant overexpression | uio.no |
Gene Silencing (e.g., siRNA) and Overexpression Studies
To establish a causal link between a specific gene and the effects of this compound, researchers use gene silencing and overexpression techniques. Gene silencing, often achieved with small interfering RNA (siRNA), reduces or eliminates the expression of a target gene. Conversely, overexpression studies involve introducing a gene into cells to produce higher-than-normal levels of the corresponding protein.
Gene Silencing: siRNA technology is a powerful tool for mechanistic studies. siRNAs are short, double-stranded RNA molecules that can be designed to be complementary to a specific mRNA sequence. wikipedia.org When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, preventing its translation into protein. wikipedia.orgresearchgate.net In the context of this compound, which is a standard therapy for acute intermittent porphyria (AIP), the development of siRNA-based drugs like givosiran highlights the importance of this pathway. spmi.pt Givosiran is an siRNA that silences the ALAS1 gene, reducing the accumulation of toxic precursors that cause porphyria attacks. researchgate.netspmi.pt While not a direct study of this compound's mechanism, this demonstrates how silencing a gene in a pathway where this compound acts can elucidate the function of that pathway's components.
Overexpression Studies: These studies are used to determine if increasing the level of a specific protein can mimic or enhance the effects of a treatment. For example, studies have investigated the effects of overexpressing HMOX1 in astrocytes. ahajournals.org While these studies may use hemin (B1673052) (a component of this compound) as the inducer rather than this compound itself, they provide insight into the protective roles of the HO-1 system that this compound upregulates. ahajournals.orgmdpi.com Research on Diamond-Blackfan anemia has also shown that overexpression of Heat Shock Protein 70 (HSP70) can restore globin synthesis and reduce the excess free heme that is a pathological feature of the disease, a condition that can be mimicked by treating erythroid cells with this compound. ashpublications.org
Immunoprecipitation and Protein-Protein Interaction Assays
Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions in vivo. nih.gov The principle involves using an antibody to capture a specific protein (the "bait") from a cell lysate. If this protein is interacting with other proteins (the "prey"), these partners will be captured as well, forming a complex that can be pulled out of the solution using antibody-binding beads. thermofisher.comyoutube.com The captured proteins are then eluted and identified, typically by Western blotting or mass spectrometry.
While direct Co-IP studies identifying novel protein interactors of this compound are not widely published, the methodology is highly applicable. For instance, a known heme-binding protein could be used as the bait. By performing Co-IP in cells treated with and without this compound, researchers could identify proteins that associate with the bait protein specifically in the presence of heme. This could reveal downstream effectors or regulatory partners involved in this compound's mechanism of action.
Furthermore, research has shown that heme itself can interact with the antigen-binding sites of certain antibodies, inducing polyreactivity. nih.gov This highlights the potential for heme to modulate protein-protein interactions, a phenomenon that could be further explored using Co-IP and other protein interaction assays to understand the broader network effects of this compound administration.
Biochemical and Enzymatic Assays
Biochemical assays are essential for measuring the functional consequences of changes in gene and protein expression, providing a direct assessment of metabolic and enzymatic activity.
Heme Oxygenase Activity Assays
Given that a primary effect of this compound is the induction of HO-1, measuring the enzymatic activity of the heme oxygenase system is critical. The HO enzyme catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide (CO). ebm-journal.org Assays are designed to quantify the rate of this reaction.
A common method is the paired enzyme assay. plos.org In this approach, a tissue or cell lysate is incubated with a reaction mixture containing hemin (the substrate), NADPH (a cofactor), and an NADPH generating system. plos.orgebm-journal.org The mixture also contains biliverdin reductase, an enzyme that rapidly converts the biliverdin produced by HO into bilirubin (B190676). plos.org The reaction is stopped after a set time, and the amount of bilirubin produced is measured spectrophotometrically. plos.orgashpublications.org The rate of bilirubin formation is directly proportional to the HO activity in the sample. ebm-journal.orgashpublications.org
These assays have been used to confirm that the this compound-induced increase in HO-1 protein expression is accompanied by a corresponding increase in enzymatic activity. plos.orgebm-journal.org However, some studies have revealed more complex relationships. For example, in a mouse model of type 2 diabetes, this compound improved glycemic control even when HO activity was blocked by an inhibitor, suggesting that some of its beneficial effects are independent of HO activity. plos.org This demonstrates the importance of combining protein expression data with functional activity assays to fully elucidate the compound's mechanisms.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-mercaptoethanol |
| 8-isoprostane |
| Bilirubin |
| Biliverdin |
| Biliverdin reductase |
| Carbon monoxide |
| Chromium mesoporphyrin (CrMP) |
| δ-aminolevulinate synthase 1 (ALAS1) |
| Ferrozine |
| Givosiran |
| Glutathione (B108866) |
| Heme |
| This compound |
| Heme Oxygenase-1 (HO-1) |
| Hemin |
| Heat Shock Protein 70 (HSP70) |
| Iron |
| Leukotriene |
| Myeloperoxidase (Mpo) |
| NADPH |
| Phenobarbital (B1680315) |
| Stannous (IV) mesoporphyrin IX dichloride (SM) |
Enzyme Kinetics and Substrate Specificity Studies
The primary mechanism of this compound involves the modulation of key enzymes in the heme biosynthetic pathway. ncats.ioresearchgate.net Enzyme kinetics studies are fundamental to understanding how this compound influences these pathways. The primary target is 5-aminolevulinate synthase (ALAS), the rate-limiting enzyme in heme synthesis. ncats.ioresearchgate.net this compound acts by replenishing the intracellular heme pool, which in turn exerts negative feedback inhibition on ALAS. ncats.ioresearchgate.net
Kinetic analyses quantify the inhibitory effect of this compound on ALAS activity. These studies determine key parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) of the enzyme in the presence and absence of this compound. numberanalytics.comlibretexts.org A significant increase in the apparent K_m or a decrease in V_max would provide quantitative evidence for the inhibitory mechanism. The specificity constant (k_cat/K_m) is also determined to assess the efficiency of the enzyme and how it is altered by this compound. numberanalytics.comlibretexts.org
Substrate specificity studies investigate whether this compound or its components interact with other enzymes. mlsu.ac.innumberanalytics.com For instance, researchers have examined the effect of this compound on heme oxygenase (HO), an enzyme responsible for heme degradation. nih.govnih.gov These studies have shown that this compound can induce HO-1 activity. nih.govnih.gov Such investigations are crucial to identify any off-target effects and to build a comprehensive profile of the compound's interactions within the cellular environment. numberanalytics.comnumberanalytics.com
Table 1: Key Kinetic Parameters for this compound Research
| Parameter | Description | Relevance to this compound |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate. libretexts.org | Determines how this compound affects the affinity of ALAS for its substrates. |
| V_max (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. numberanalytics.com | Indicates the maximum inhibitory or inductive effect of this compound on enzyme activity. |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. numberanalytics.com | Measures the catalytic efficiency of enzymes like ALAS or HO-1 in the presence of this compound. |
| k_cat/K_m (Specificity Constant) | A measure of the overall catalytic efficiency of an enzyme for a particular substrate. numberanalytics.comlibretexts.org | Assesses the specificity of this compound's effect on target enzymes versus other cellular enzymes. |
Measurement of Heme and Porphyrin Precursor Levels
A direct consequence of this compound's enzymatic modulation is the alteration in the levels of heme and its precursors. Therefore, accurate measurement of these molecules is a cornerstone of mechanistic studies. The primary precursors of concern in conditions like acute intermittent porphyria are delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). cellmolbiol.org
High-performance liquid chromatography (HPLC) is a widely used technique for the sensitive and specific quantification of ALA and PBG in urine and plasma. researchgate.net Spectrophotometric and fluorometric assays are also employed to measure total porphyrin levels. nih.gov Studies have consistently demonstrated that administration of this compound leads to a significant reduction in the urinary and plasma concentrations of ALA and PBG. nih.gov
The intracellular and total heme content can be measured using various methods, including the pyridine (B92270) hemochromogen assay and commercially available heme assay kits. researchgate.netplos.org These measurements are vital to confirm that this compound effectively repletes the cellular heme pool, which is central to its mechanism of repressing ALAS1. ncats.io
Table 2: Techniques for Measuring Heme and Porphyrin Precursors
| Analyte | Sample Type | Analytical Technique | Typical Finding with this compound |
| Delta-aminolevulinic acid (ALA) | Urine, Plasma | HPLC, Colorimetric Assays | Significant decrease nih.gov |
| Porphobilinogen (PBG) | Urine, Plasma | HPLC, Colorimetric Assays | Significant decrease nih.gov |
| Total Porphyrins | Urine, Feces, Plasma | Spectrophotometry, Fluorometry | Reduction to normal or near-normal levels nih.gov |
| Heme | Liver lysates, Cell lysates | Pyridine hemochromogen assay, Heme assay kits plos.org | Replenishment of the heme pool ncats.io |
Cell-Based Functional Assays
To understand the effects of this compound at a cellular level, a variety of functional assays are employed. These assays provide insights into the broader physiological and pathological processes influenced by the compound.
Reactive Oxygen Species (ROS) Measurement (e.g., Fluorometric Assays)
Heme itself can be a pro-oxidant molecule, capable of generating reactive oxygen species (ROS) through the Fenton reaction. ahajournals.org Therefore, it is crucial to assess the impact of this compound on cellular oxidative stress. Fluorometric assays using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) are commonly used to measure intracellular ROS levels. nih.gov These assays have shown that while this compound can induce ROS formation, this effect can be mitigated by the simultaneous induction of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.govphysiology.org The balance between the pro-oxidant effects of heme and the antioxidant response it induces is a key area of investigation. nih.gov
Assays for DNA Damage and Repair Pathways
Given the potential for ROS generation, it is also important to investigate whether this compound can lead to DNA damage. ahajournals.org Assays for DNA damage, such as the comet assay or the measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, are utilized. researchgate.net Studies have shown that heme can induce DNA damage. nih.gov Concurrently, the activation of DNA repair pathways can be monitored by observing the phosphorylation and localization of key repair proteins like γH2AX and p53. nih.gov These studies help to determine the net effect of this compound on genomic integrity.
Analysis of Cellular Proliferation and Differentiation
Heme has been shown to play a role in cell cycle regulation, proliferation, and differentiation. researchgate.netnih.gov The effect of this compound on these processes is investigated using various cell-based assays. Cell proliferation can be measured using techniques like the MTT assay or by direct cell counting. researchgate.net Flow cytometry with propidium (B1200493) iodide staining is used to analyze the cell cycle distribution and identify any cell cycle arrest. mdpi.com Studies have shown that heme can influence the expression of cell cycle regulators such as p53, p21, cyclins, and cyclin-dependent kinases (CDKs). nih.gov In specific cell types, such as erythroid precursors, this compound has been shown to promote differentiation and hemoglobin synthesis. karger.com
Table 3: Cell-Based Functional Assays for this compound Research
| Assay Type | Specific Technique | Parameter Measured | Relevance to this compound |
| ROS Measurement | DCFDA Fluorometric Assay nih.gov | Intracellular ROS levels | Assesses the oxidative stress potential of this compound. nih.gov |
| DNA Damage | Comet Assay, 8-OHdG ELISA researchgate.net | DNA strand breaks, oxidative DNA lesions | Evaluates the genotoxic potential of this compound. nih.gov |
| DNA Repair | Immunofluorescence for γH2AX, Western blot for p53 nih.gov | Activation of DNA damage response pathways | Determines the cellular response to any potential DNA damage. nih.gov |
| Cell Proliferation | MTT Assay, Cell Counting researchgate.net | Cell viability and growth rate | Investigates the effect of this compound on cell growth. nih.gov |
| Cell Cycle Analysis | Flow Cytometry with Propidium Iodide mdpi.com | Distribution of cells in G0/G1, S, and G2/M phases | Elucidates the impact of this compound on cell cycle progression. nih.govmdpi.com |
| Cell Differentiation | Erythroid colony-forming assays, Hemoglobin measurement karger.com | Maturation of precursor cells, synthesis of specific proteins | Examines the role of this compound in promoting cellular differentiation. karger.com |
Advanced Imaging and Spectroscopic Techniques
Advanced imaging and spectroscopic techniques provide high-resolution spatial and temporal information about the localization and behavior of this compound and its molecular targets within cells and tissues.
Confocal microscopy and immunofluorescence are used to visualize the subcellular localization of proteins affected by this compound, such as the translocation of heme oxygenase-1 to the nucleus. ahajournals.org These techniques have been instrumental in observing the co-localization of HO-1 with macrophage markers, providing insights into the cell types mediating its effects. nih.gov
Spectroscopic methods are crucial for studying the physicochemical properties of this compound. Electron paramagnetic resonance (EPR) and absorption spectroscopy have been used to study the aggregation state of this compound in solution, revealing that it exists as aggregates at concentrations used for infusion. nih.gov UV-visible spectroscopy is employed to monitor heme binding to proteins. researchgate.net Furthermore, advanced MRI techniques, such as blood oxygen level-dependent (BOLD) functional MRI, have been used in human subjects to assess the effects of this compound on tissue oxygenation and reperfusion patterns after ischemia, demonstrating improved microcirculation. nih.gov ¹H NMR spectroscopy has also been utilized for the metabolic fingerprinting of urine in patients with acute intermittent porphyria, providing a broader view of the metabolic changes induced by the condition and its treatment. mdpi.com
Confocal Microscopy for Subcellular Localization
Confocal microscopy is a high-resolution optical imaging technique that allows for the reconstruction of three-dimensional images from fluorescently labeled samples. While direct visualization of the small molecule this compound is challenging, confocal microscopy has been instrumental in elucidating the subcellular consequences of its administration, primarily by tracking the localization of proteins whose expression or translocation is altered by heme.
Research has utilized immunofluorescence in conjunction with confocal microscopy to study the effects of this compound on cellular components. For instance, in a human study investigating the effects of intravenous this compound, immunofluorescence was used to detect the expression of Heme Oxygenase-1 (HO-1) protein in the right atrial appendage. ahajournals.org The images revealed an increased expression of HO-1 in patients treated with this compound compared to a placebo. ahajournals.org Notably, the study suggested a dose-dependent translocation of HO-1, with a primarily cytoplasmic distribution at lower doses and an enhanced nuclear or nucleus-near expression at higher doses. ahajournals.org
Another study used confocal microscopy to observe the cellular response to this compound in the context of rescuing mutations in the cystathionine (B15957) β-synthase (CBS) enzyme. tandfonline.com This technique helped visualize the increased expression of mutant CBS protein in the presence of this compound, supporting its role as a pharmacological chaperone. tandfonline.comresearchgate.net Furthermore, confocal microscopy has been employed to track the localization of the heme transporter HRG1. Following the administration of this compound to mice, an increase in Hrg1 was observed in the resident macrophages of the liver and spleen. nih.gov In cultured macrophages, immunofluorescence and confocal analysis showed that HRG1 is recruited to the phagolysosomal membrane during erythrophagocytosis, a process that releases heme. nih.gov
These studies, while not directly imaging this compound, provide critical insights into its mechanism of action by visualizing its downstream effects on protein localization and cellular architecture. The general principle of immunofluorescence confocal microscopy involves fixing and permeabilizing cells, followed by incubation with a primary antibody specific to the protein of interest and a secondary antibody tagged with a fluorophore. blochlab.com This allows for the precise localization of the target protein within cellular compartments. blochlab.com
Table 1: Application of Confocal Microscopy in this compound-Related Research
| Study Focus | Cell/Tissue Type | Protein of Interest | Key Finding | Reference |
|---|---|---|---|---|
| HO-1 Induction | Human right atrial appendage | Heme Oxygenase-1 (HO-1) | This compound induced HO-1 expression and a dose-dependent shift in its subcellular localization from cytoplasm to near the nucleus. | ahajournals.org |
| Pharmacological Chaperoning | Chinese Hamster Ovary (CHO-K1) cells | Cystathionine β-synthase (CBS) | Visualized the rescue of mutant CBS protein expression, supporting this compound's role as a chaperone. | tandfonline.com |
| Heme Transport | Mouse liver and spleen macrophages | Heme-responsive gene 1 (Hrg1) | This compound administration led to increased Hrg1 expression in resident macrophages. | nih.gov |
Mass Spectrometry-Based Proteomics and Metabolomics
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In the context of this compound, MS-based proteomics and metabolomics have provided invaluable data on how it alters the cellular protein landscape and metabolic pathways.
Proteomics: Proteomics studies the entire set of proteins (the proteome) in a cell or organism. A study investigating the role of heme biosynthesis in brown adipose tissue utilized MS-based proteomics to analyze primary brown adipocytes treated with this compound. The analysis was performed using a Thermo Q-Exactive mass spectrometer coupled to a Vanquish Horizon UHPLC system. biorxiv.org This approach allowed for the identification and quantification of thousands of proteins, revealing differentially expressed genes and proteins in response to this compound treatment. biorxiv.org This type of global protein analysis helps to uncover the broad cellular processes affected by this compound.
Metabolomics: Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample. Several studies have employed targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to investigate metabolic changes in patients with Acute Intermittent Porphyria (AIP) who are treated with this compound.
One such study explored the metabolome of symptomatic AIP patients by analyzing plasma samples for 51 metabolites across four different metabolic pathways: tryptophan metabolism, the tricarboxylic acid (TCA) cycle, amino acids, and steroidogenesis. mdpi.com The results indicated significant alterations in the tryptophan/kynurenine pathway and the TCA cycle in AIP patients. mdpi.com Another study used a similar LC-MS/MS approach to analyze urinary steroid metabolomes in AIP patients, some of whom were receiving this compound treatment. d-nb.info This revealed an imbalance in adrenal steroidogenesis. d-nb.info
Furthermore, untargeted metabolomic analysis of urine from a large cohort of AIP patients, including those treated with this compound, was performed using liquid chromatography coupled to high-resolution mass spectrometry. researchgate.net This comprehensive analysis annotated 239 metabolites, identifying significant modifications in the metabolome of AIP patients, particularly affecting bile acids. researchgate.net In a different context, an unbiased mass spectrometry plasma metabolomics assay was used to study the effects of the drug dapagliflozin, where an increase in plasma levels of several metabolites, including arginate and heme, was noted. doi.org
These metabolomic studies provide a detailed snapshot of the biochemical state of an organism and how it is modulated by disease and therapeutic interventions like this compound.
Table 2: Mass Spectrometry-Based Metabolomics Studies Involving this compound
| Study Focus | Sample Type | Analytical Platform | Key Metabolite Classes Investigated | Reference |
|---|---|---|---|---|
| Metabolic changes in AIP | Plasma | Targeted LC-MS/MS | Tryptophan, TCA cycle intermediates, Amino acids, Steroids | mdpi.com |
| Adrenal hormonal imbalance in AIP | Urine | Targeted LC-MS/MS | Steroid hormones and metabolites | d-nb.info |
| Novel biomarkers for AIP management | Urine | Untargeted LC-HRMS | Global metabolome (Bile acids highlighted) | researchgate.net |
| Proteomic changes in brown adipocytes | Cell culture | LC-MS | Global proteome | biorxiv.org |
Computational and Systems Biology Approaches
Computational and systems biology offer powerful frameworks for integrating diverse biological data to understand the complex interactions and dynamic behaviors of biological systems. These approaches are being applied to elucidate the multifaceted effects of this compound, moving from a single-target view to a network-level understanding of its action.
Network Analysis of this compound-Associated Pathways
Network analysis is a computational method used to study the complex relationships between biological molecules, such as genes, proteins, and metabolites. As this compound's primary function is to deliver heme, which is a highly connected signaling molecule, network analysis is particularly suited to unravel its broad physiological impact. uct.ac.zamdpi.com
A significant effort in this area has been the development of the Heme Knowledge Graph (HemeKG), a computational model that curates and represents the mechanistic interactions of heme. mdpi.com This knowledge graph was later expanded to include heme's effects on the blood coagulation system, resulting in HemeKG 2.0. mdpi.com Such computational networks allow for detailed pathway and causality analysis. mdpi.com For example, by superimposing HemeKG with known signaling pathways, researchers identified Toll-like receptor 4 (TLR4) signaling as a primary route for the pro-inflammatory actions of heme. mdpi.com While these networks are centered on "heme," they are directly relevant to understanding the systemic effects of this compound.
The construction of these networks involves extracting information from scientific literature and databases and translating it into a formal language that represents biological relationships (e.g., protein A increases the activity of protein B). researchgate.net By integrating data on heme's interactions with various proteins and cell types, these models can provide insights into previously unknown links and suggest new experimental targets. mdpi.com This approach allows for a holistic view of how the heme delivered by this compound can modulate complex processes like hemostasis and inflammation. mdpi.com
Predictive Modeling of this compound's Biological Activity
Predictive modeling in biology uses mathematical and computational models to simulate and predict the behavior of biological systems. While specific predictive models for the full spectrum of this compound's biological activity are still emerging, computational modeling has been applied to the heme biosynthesis pathway, which is the primary target of this compound therapy in the porphyrias. uct.ac.za
For example, a computational model of heme biosynthesis was developed to simulate the pathway's dynamics in vivo. core.ac.uk Such models can be used to understand how changes in enzyme activities, such as those seen in porphyrias, affect the levels of pathway intermediates. They can also simulate the effect of therapeutic interventions like the administration of hemin (a compound closely related to this compound), which represses the pathway's rate-limiting enzyme, ALAS1, through a feedback mechanism. porphyrie.net
Theoretical Considerations and Future Research Directions in Heme Arginate Biology
Elucidating Heme Arginate's HO-1 Independent Mechanisms
While many of the beneficial effects of this compound are attributed to the induction of HO-1 and its byproducts—carbon monoxide, biliverdin (B22007), and free iron—emerging research indicates that this compound can also exert significant biological effects independently of this canonical pathway. nih.govplos.org A critical area for future research is the systematic elucidation of these HO-1-independent mechanisms.
One prominent HO-1-independent effect is cytotoxicity, which has been observed in specific cell types. For instance, in human epidermal keratinocytes, this compound-induced cytotoxicity was not prevented by the inhibition of HO-1. physiology.org This toxic effect was instead linked to the generation of reactive oxygen species (ROS) by free heme acting as a Fenton reactor. nih.gov This suggests a direct pro-oxidant role for the heme molecule itself under certain conditions.
Conversely, studies on experimental type 2 diabetes have revealed that the anti-diabetic effects of this compound, such as improved glycemic control and preserved islet β-cell function, are not mediated by increased HO activity. plos.org In fact, co-administration of an HO inhibitor with this compound resulted in a further improvement in glycemic control in diabetic mice. plos.org These findings strongly suggest alternative pathways, possibly related to the influence of heme on metabolic processes like adipogenesis. plos.org
Future investigations should aim to systematically identify and characterize these HO-1-independent signaling cascades. This would involve using pharmacological inhibitors of HO-1, such as tin mesoporphyrin (SnMP), in various cellular and animal models, coupled with molecular analyses to pinpoint the alternative pathways activated by this compound. physiology.orgplos.org
Table 1: Observed HO-1 Independent Effects of this compound
| Biological Effect | Model System | Key Findings | Reference |
| Cytotoxicity | Human Epidermal Keratinocytes (HEKa) | Cytotoxicity mediated by ROS generation from free heme, independent of HO-1 activity. | physiology.orgnih.gov |
| Amelioration of Diabetes | Diabetic (db/db) mice | Reduced hyperglycemia and preserved β-cell function, effects were not blocked by HO inhibitors. | plos.org |
| Induction of MCP-1 | Rat Proximal Tubular Epithelial Cells | A delayed induction of monocyte chemoattractant protein-1 (MCP-1) was observed, which was independent of HO activity. | physiology.org |
Comprehensive Mapping of this compound's Impact on Epigenetic Modifications
Epigenetic modifications, including DNA methylation and histone alterations, are crucial for regulating gene expression without changing the DNA sequence itself. nih.gov There is emerging evidence that this compound can influence these processes, representing a significant and largely unexplored area of its biological activity.
Research into HIV-1 latency has provided initial insights into this area. This compound has been shown to reactivate the latent HIV-1 provirus, a process believed to be linked to epigenetic changes. frontierspartnerships.orgimtm.cz The proposed mechanism involves the induction of redox stress by this compound, which in turn leads to chromatin remodeling and facilitates the binding of transcription factors to the HIV long terminal repeat (LTR). frontierspartnerships.org This suggests that this compound can modulate the epigenetic landscape to alter gene expression.
Future research should focus on a comprehensive, genome-wide mapping of the epigenetic changes induced by this compound. This would involve techniques such as bisulfite sequencing for DNA methylation analysis and chromatin immunoprecipitation sequencing (ChIP-seq) for histone modifications. Identifying the specific genes and regulatory regions targeted by this compound-induced epigenetic changes will be crucial. Understanding how this compound influences the activity of key epigenetic enzymes, such as DNA methyltransferases (DNMTs) and histone acetyltransferases (HATs), will also be a critical area of investigation. nih.govimtm.cz
Investigation of this compound's Role in Cellular Stress Responses Beyond Oxidative Stress
This compound is a known modulator of oxidative stress, primarily through the induction of HO-1. nih.govfrontiersin.org However, its impact on other cellular stress responses is an area ripe for investigation. A notable example is the endoplasmic reticulum (ER) stress, or the unfolded protein response (UPR).
Heme itself has been identified as a direct inducer of ER stress in vascular smooth muscle cells. researchgate.net It can activate key components of the UPR pathway, including PERK, IRE1α, and ATF6. researchgate.net Given that this compound delivers heme to cells, it is plausible that it can trigger or modulate ER stress responses. Preliminary studies have shown that pre-treatment with this compound can make cells resistant to heme-induced ER stress, an effect associated with HO-1 induction. researchgate.net However, the direct and potentially HO-1-independent effects of this compound on the UPR pathways remain to be fully characterized.
Future studies should explore the intricate relationship between this compound administration and various arms of the UPR. It will be important to determine whether this compound can act as a preconditioning agent that protects against subsequent ER stress, and to dissect the molecular mechanisms involved. Investigating its effects on other stress pathways, such as the heat shock response, is also warranted to build a complete picture of its role as a broad-spectrum cellular stress modulator. nih.gov
Characterization of this compound's Specificity and Selectivity in Different Cell Types and Tissues
The biological effects of this compound are not uniform across all cell types and tissues. A critical aspect of future research is to characterize this specificity and selectivity. Understanding why certain cells are more responsive or susceptible to this compound will be key to refining its therapeutic potential and predicting its effects.
For example, while this compound is used therapeutically, studies have shown it can be cytotoxic to human epidermal keratinocytes. physiology.org In contrast, in a model of type 2 diabetes, it demonstrated protective effects on pancreatic β-cells and influenced adipogenesis in 3T3-L1 pre-adipocytes. plos.org Furthermore, in the context of HIV-1 latency, its effects have been primarily studied in T-cell lines. frontierspartnerships.org The response to this compound is also tissue-dependent; parenteral administration in rats resulted in a systemic upregulation of HO-1 across all assessed tissues, yet the functional outcome in a myocutaneous flap model was detrimental. nih.gov
This variability in response is likely due to several factors, including differences in cellular heme uptake, baseline expression levels of heme-binding proteins and HO-1, and the specific metabolic and signaling networks active in each cell type. cambridge.org
Future research should involve systematic comparative studies using a wide range of cell lines and primary cells from different tissues. Advanced techniques like single-cell RNA sequencing could be employed to dissect the heterogeneous responses to this compound within a mixed cell population.
Table 2: Cell Type-Specific Responses to this compound
| Cell/Tissue Type | Observed Effect | Proposed Mechanism | Reference |
| Human Epidermal Keratinocytes | Cytotoxicity | HO-1 independent, mediated by ROS generation. | physiology.orgnih.gov |
| Pancreatic β-cells (MIN6) | Preservation of function, reduced inflammation | HO-1 independent. | plos.org |
| Pre-adipocytes (3T3-L1) | Promotes adipogenesis | HO-1 independent. | plos.org |
| T-cell lines (ACH-2, Jurkat) | Reactivation of latent HIV-1 | Redox stress leading to chromatin remodeling. | frontierspartnerships.org |
| Myocutaneous Flaps (Rat) | Exacerbated skin necrosis and reduced perfusion | Cytotoxicity from free heme overwhelming protective mechanisms. | physiology.orgnih.gov |
| Monocytes/Macrophages | HO-1 induction | Transcriptional modulation of the HO-1 gene. | nih.gov |
Development of Novel this compound Derivatives for Mechanistic Probes
To further dissect the complex biology of this compound, the development of novel derivatives as mechanistic probes is a promising strategy. By systematically modifying the structure of the heme molecule or the stabilizing arginine, researchers can create tools to probe specific aspects of its function.
For instance, comparing the effects of this compound with other heme derivatives like hemin (B1673052) and hematin (B1673048) has already revealed differences in their biological activity. Studies on human red blood cells and platelets have shown that hematin can be a more reactive and potent metabolite than hemin in inducing cellular changes. mdpi.comresearchgate.net This suggests that the specific form of heme delivered to the cell matters.
Future efforts could focus on synthesizing derivatives with altered properties, such as:
Modified Redox Activity: To distinguish between effects driven by the pro-oxidant nature of the iron center and those related to heme's role as a signaling molecule.
Altered Binding Affinity: Creating derivatives with different affinities for HO-1, transcription factors like Bach1, or nuclear receptors could help isolate their respective signaling pathways. nih.gov
Fluorescent or Tagged Derivatives: To track the subcellular localization and trafficking of heme delivered by the compound, providing insights into where it exerts its effects (e.g., mitochondria, nucleus, cytoplasm). mdpi.com
These novel probes would be invaluable for distinguishing between HO-1-dependent and -independent effects, identifying new cellular targets, and clarifying the mechanisms underlying this compound's diverse biological activities.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biology
To achieve a holistic understanding of the biological impact of this compound, future research must move towards the integration of multi-omics data. frontiersin.orgnih.gov This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay of molecular networks affected by this compound administration. nih.gov
Currently, research has largely focused on specific pathways or a limited number of downstream targets. A multi-omics approach would allow for an unbiased, comprehensive survey of the cellular response. For example, combining transcriptomics (RNA-seq) with proteomics could reveal post-transcriptional regulation of proteins involved in the response to this compound. Integrating metabolomics data could link these changes to functional shifts in cellular metabolism, such as the alterations in bile acid metabolism that have been linked to heme dysregulation in porphyria. researchgate.net
A key application would be to compare the multi-omics profiles of different cell types that respond variably to this compound. This could uncover the molecular signatures that determine whether the response is protective or detrimental. ed.ac.uk The challenges in this area lie in the complexity of the data and the need for sophisticated bioinformatics tools to integrate and interpret these diverse datasets. arxiv.org However, the potential payoff is a much deeper and more integrated understanding of this compound's mechanism of action, paving the way for more precise therapeutic applications.
Exploring this compound as a Tool for Understanding Fundamental Biological Processes
Beyond its therapeutic potential, this compound can serve as a valuable experimental tool to probe fundamental biological processes. Its ability to deliver a controlled amount of heme into cellular systems allows for the investigation of heme's role in various physiological and pathological contexts.
Heme is a critical signaling molecule involved in a wide array of processes, including:
Gene Expression: Heme regulates transcription by binding to factors like Bach1 and nuclear receptors. nih.govmdpi.com this compound can be used to study the dynamics of this regulation.
Cellular Respiration: As a key component of cytochromes, heme is central to mitochondrial function. This compound could be used to investigate how fluctuations in the labile heme pool affect energy metabolism.
Inflammation and Immunity: Free heme is a pro-inflammatory molecule. researchgate.netfrontiersin.org this compound provides a model system to study the initiation of heme-induced inflammation and the subsequent activation of protective pathways like HO-1.
Protein Folding: Heme acts as a chaperone for certain proteins, such as cystathionine (B15957) beta-synthase (CBS). This compound has been shown to rescue the function of mutant CBS enzymes by promoting proper folding and tetramer formation, highlighting its potential as a tool to study protein misfolding diseases. researchgate.net
By using this compound as an experimental stimulus, researchers can gain deeper insights into the intricate network of heme-regulated pathways that are fundamental to cell biology and human disease. ebm-journal.org
Unraveling the Interplay Between this compound and Circadian Rhythms at a Molecular Level
The intricate relationship between this compound and the molecular clock is a burgeoning area of research, with evidence suggesting that heme, the active component of this compound, is a key signaling molecule in circadian regulation. The core of the mammalian circadian clock is a transcription-translation feedback loop involving the transcriptional activators CLOCK and BMAL1. nih.govnih.gov These proteins drive the expression of the Period (Per) and Cryptochrome (Cry) genes, whose protein products then inhibit the activity of the CLOCK/BMAL1 complex, thus creating a rhythmic cycle. researchgate.netadvancedsciencenews.com
Heme has been identified as a physiological ligand for the nuclear receptors REV-ERBα and REV-ERBβ, which are themselves crucial components of the circadian clock machinery. nih.govnih.gov REV-ERBs act as transcriptional repressors of BMAL1. researchgate.netnih.gov By binding to REV-ERBα, heme facilitates the recruitment of the NCoR (nuclear receptor corepressor), leading to the repression of BMAL1 transcription. nih.gov This suggests that fluctuations in intracellular heme levels, which can be influenced by the administration of this compound, can directly modulate the core clock mechanism.
Furthermore, research indicates that heme can influence the stability and activity of clock proteins. nih.govnih.gov While some studies have proposed that heme binds to PER2, a key negative regulator in the circadian feedback loop, other research suggests this binding may be non-specific. nih.gov The potential for heme to act as a ligand for other clock components, such as NPAS2 (Neuronal PAS Domain Protein 2), a paralog of CLOCK, has also been a subject of investigation. semanticscholar.org
Future research in this area should focus on elucidating the precise molecular interactions between heme and the various components of the circadian oscillator. Key questions to be addressed include:
How do changes in the intracellular heme pool, following this compound administration, dynamically alter the binding of REV-ERBs to the BMAL1 promoter?
What is the definitive nature of the interaction between heme and PER2, and does it have a physiological role in modulating PER2 stability or its inhibitory function?
Are there other, as-yet-unidentified, heme-binding proteins within the circadian clockwork?
How does the heme-mediated regulation of the clock in peripheral tissues, which can be targeted by this compound, integrate with the central pacemaker in the suprachiasmatic nucleus (SCN)?
Answering these questions will provide a more complete picture of how this compound can influence circadian rhythms at the molecular level, potentially opening new avenues for chronotherapeutic strategies.
Advanced Investigations into this compound's Modulation of Specific Transcription Factor Activities
This compound, by virtue of its heme component, exerts significant influence over the activity of a variety of transcription factors beyond the core circadian clock components. These interactions are critical to its pleiotropic effects observed in different physiological and pathological contexts. plos.orgnih.gov
One of the most well-documented interactions is with the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is kept inactive by Keap1-mediated degradation. krcp-ksn.org However, in the presence of inducers like heme, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). krcp-ksn.orgub.eduresearchgate.netnih.gov This induction of HO-1 is a primary mechanism by which this compound is thought to exert its protective effects. nih.govkrcp-ksn.org
This compound has also been shown to modulate the activity of pro-inflammatory transcription factors such as NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1). nih.govebm-journal.org In models of hemorrhagic shock, pretreatment with this compound attenuated the activation of both NF-κB and AP-1, an effect that was dependent on HO-1 induction. nih.gov This suggests an indirect regulatory mechanism where the products of heme catabolism by HO-1, such as carbon monoxide and biliverdin, mediate the suppression of these pro-inflammatory pathways.
Furthermore, heme itself can directly bind to and regulate the activity of other transcription factors. For instance, heme binds to the transcriptional repressor BACH1, a negative regulator of HO-1 gene expression. mdpi.com By promoting the degradation of BACH1, heme derepresses the HMOX1 gene, leading to increased HO-1 synthesis.
Future research should delve deeper into the nuanced modulation of these and other transcription factors by this compound. Important areas of investigation include:
The precise stoichiometry and kinetics of heme binding to various transcription factors and their regulatory partners in a cellular context.
The role of post-translational modifications of transcription factors in response to changes in the intracellular heme pool following this compound administration.
The potential for crosstalk between different heme-regulated signaling pathways, for example, the interplay between the Nrf2 and NF-κB pathways.
The identification of novel transcription factors that are direct or indirect targets of this compound.
A more comprehensive understanding of these regulatory networks will be instrumental in harnessing the full therapeutic potential of this compound.
Table 1: this compound and its Influence on Transcription Factor Activity
| Transcription Factor | Effect of this compound/Heme | Molecular Consequence | Key Research Findings |
| Nrf2 | Activation/Stabilization | Upregulation of antioxidant genes (e.g., HMOX1) | Heme induces Nrf2 and HO-1 expression, and blocking Nrf2 activity diminishes the anti-calcification effect of heme. researchgate.netnih.gov |
| NF-κB | Inhibition | Downregulation of pro-inflammatory genes | This compound pretreatment attenuates NF-κB activation in hemorrhagic shock models via HO-1 induction. nih.gov |
| AP-1 | Inhibition | Downregulation of pro-inflammatory and cell proliferation genes | This compound pretreatment attenuates AP-1 activation in hemorrhagic shock models via HO-1 induction. nih.gov |
| REV-ERBα/β | Agonist | Repression of BMAL1 transcription | Heme binding to REV-ERBs recruits the NCoR co-repressor, leading to repression of target genes. nih.gov |
| BACH1 | Promotes Degradation | Derepression of HMOX1 gene expression | Heme binding to BACH1 leads to its degradation and subsequent induction of HO-1. mdpi.com |
Methodological Advancements for Real-Time Monitoring of this compound's Intracellular Fate and Activity
Understanding the precise mechanisms by which this compound exerts its biological effects necessitates the ability to track its active component, heme, within living cells in real-time. Recent advancements in biosensor technology are beginning to make this possible, offering unprecedented insights into the spatiotemporal dynamics of the intracellular labile heme pool.
Genetically encoded fluorescent biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), have emerged as powerful tools for monitoring intracellular analytes. nih.govrsc.orgmdpi.com A FRET-based heme sensor has been developed using a pair of bacterial heme transfer chaperones as the sensory domain. nih.gov This allows for the visualization of changes in intracellular heme concentrations and distribution within living cells. nih.gov Another approach involves quenched fluorescence biosensors, where heme binding to a sensor protein quenches the fluorescence of a linked fluorophore. pnas.org These tools can provide quantitative data on the labile heme pool, which is the fraction of total cellular heme that is readily available to bind to proteins and participate in regulatory processes. nih.gov
In addition to fluorescent biosensors, other techniques can be adapted for monitoring the consequences of this compound administration. For example, flow cytometry using fluorescent dyes like CM-H2DCFDA can be employed to measure changes in intracellular reactive oxygen species (ROS) levels, which can be influenced by free heme. nih.gov Furthermore, advanced imaging techniques combined with immunofluorescence can be used to track the subcellular localization of heme-binding proteins and transcription factors in response to this compound treatment.
Future methodological advancements should focus on:
Developing second-generation heme biosensors with improved sensitivity, specificity, and a wider dynamic range to detect subtle fluctuations in the labile heme pool.
Creating biosensors that can be targeted to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, to understand how heme is trafficked and utilized in different organelles.
Multiplexing heme biosensors with sensors for other relevant molecules, such as ROS, calcium, or specific transcription factor activity reporters, to simultaneously monitor multiple interconnected signaling events.
Integrating these advanced imaging techniques with "omics" approaches (e.g., transcriptomics, proteomics) to build comprehensive models of the cellular response to this compound.
These methodological innovations will be crucial for moving beyond static measurements and gaining a dynamic understanding of how this compound orchestrates complex biological responses at the single-cell level.
Table 2: Advanced Methods for Monitoring Intracellular Heme and its Effects
| Methodology | Principle | Application for this compound Research | Key Advantages |
| FRET-based Heme Biosensors | Genetically encoded sensors where heme binding induces a conformational change, altering the efficiency of energy transfer between two fluorescent proteins. nih.govrsc.org | Real-time visualization of labile heme concentration and distribution in living cells following this compound administration. nih.gov | High spatiotemporal resolution; allows for monitoring in live cells. mdpi.com |
| Quenched Fluorescence Heme Biosensors | Heme binding to a sensor protein quenches the fluorescence of a linked fluorophore. pnas.org | Quantification of the labile heme pool and its dynamics in response to this compound. pnas.org | Provides a quantitative measure of bioavailable heme. |
| Apo-Horseradish Peroxidase (ApoHRP) Assay | Reconstitution of apoHRP with labile heme from cell lysates to form active holoHRP, which is then measured colorimetrically. nih.gov | Quantification of the regulatory heme pool in cell populations treated with this compound. nih.gov | Specific for the exchangeable or regulatory heme pool. nih.gov |
| Flow Cytometry with ROS-sensitive dyes (e.g., CM-H2DCFDA) | Measures the intracellular generation of reactive oxygen species. nih.gov | Assessing the impact of this compound on cellular redox status. nih.gov | High-throughput analysis of single cells. |
| Live-cell Imaging with Fluorescently-tagged Proteins | Tracking the subcellular localization and dynamics of specific proteins (e.g., Nrf2, REV-ERBα) in response to this compound. | Elucidating the translocation and protein-protein interactions of key transcription factors. | Provides dynamic information on protein trafficking and complex formation. |
Q & A
Q. What are the primary biochemical mechanisms of heme arginate in acute porphyria management, and how can they be experimentally validated?
Answer: this compound acts as a heme precursor, suppressing δ-aminolevulinic acid synthase (ALAS1) activity to reduce porphyrin accumulation. To validate this:
- Use in vitro hepatocyte models with ALAS1 activity assays under this compound exposure .
- Measure urinary δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) levels in murine models pre- and post-treatment via high-performance liquid chromatography (HPLC) .
- Compare results with control groups receiving placebo or alternative heme preparations.
Q. What methodologies are recommended for assessing this compound stability in physiological conditions?
Answer:
- pH-dependent stability assays : Incubate this compound in buffers simulating gastrointestinal (pH 2–4) and systemic (pH 7.4) environments. Monitor degradation via UV-Vis spectroscopy at 400 nm (Soret band) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Data interpretation : Apply Arrhenius kinetics to predict shelf-life under varying storage conditions .
Q. How should researchers structure a literature review to identify gaps in this compound pharmacokinetics?
Answer:
- Systematic search : Use databases like PubMed and Web of Science with keywords: "this compound pharmacokinetics," "porphyria treatment," and "heme bioavailability."
- Inclusion criteria : Prioritize peer-reviewed studies with in vivo pharmacokinetic parameters (e.g., Cmax, t½) .
- Gap analysis : Tabulate reported half-lives, bioavailability, and tissue distribution data to highlight inconsistencies or understudied areas (e.g., renal clearance mechanisms) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in non-acute porphyria models be resolved?
Answer:
- Meta-analysis : Aggregate data from preclinical studies using fixed/random-effects models to quantify heterogeneity (I² statistic). Stratify by model type (e.g., genetic vs. chemically induced porphyria) .
- Experimental replication : Design a multi-center study standardizing dosing regimens, animal strains, and outcome measures (e.g., ALA/PBG reduction thresholds) .
- Mechanistic probing : Use RNA sequencing to compare ALAS1 suppression across contradictory models, identifying confounding variables (e.g., baseline heme oxygenase activity) .
Q. What experimental designs are optimal for evaluating this compound’s interaction with concurrent medications in hepatic models?
Answer:
- Co-administration assays : Treat primary hepatocytes with this compound and common porphyria medications (e.g., chloroquine, barbiturates). Measure cytochrome P450 (CYP) activity via luminescent substrates .
- Pharmacokinetic modeling : Use nonlinear mixed-effects modeling (NONMEM) to assess drug-drug interaction (DDI) effects on this compound clearance .
- Validation : Cross-validate in vitro findings with in vivo murine models using serial blood sampling and LC-MS/MS quantification .
Q. How can researchers optimize this compound’s bioavailability through formulation adjustments?
Answer:
- Nanocarrier encapsulation : Test liposomal or polymeric nanoparticles for improved heme solubility and liver-targeted delivery. Compare bioavailability via AUC(0–24h) in portal vein-cannulated rats .
- Permeation enhancers : Co-administer with surfactants (e.g., sodium taurocholate) in Caco-2 cell monolayers to assess intestinal absorption via transepithelial electrical resistance (TEER) .
- Statistical optimization : Apply response surface methodology (RSM) to balance particle size, encapsulation efficiency, and release kinetics .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear regression : Fit data to sigmoidal Emax models using tools like GraphPad Prism to estimate EC50 and Hill coefficients .
- ANCOVA : Adjust for covariates (e.g., baseline porphyrin levels) when comparing dose groups.
- Power analysis : Precalculate sample sizes to ensure detectable differences (α=0.05, β=0.2) given observed variability in pilot data .
Q. How should researchers address variability in this compound’s therapeutic outcomes across demographic subgroups?
Answer:
- Stratified randomization : Recruit clinical cohorts balanced for age, sex, and genetic variants (e.g., HMBS mutations).
- Mixed-effects modeling : Partition variance into within-subject and between-subject components to identify demographic predictors of response .
- Biobanking : Store plasma/DNA samples for retrospective genotyping or metabolomic profiling .
Data Presentation & Reproducibility
Q. What are best practices for presenting this compound’s raw data to enhance reproducibility?
Answer:
- Supplemental archives : Deposit HPLC chromatograms, kinetic curves, and statistical code in repositories like Zenodo or Figshare .
- Metadata documentation : Include batch numbers of this compound, storage conditions, and instrument calibration dates .
- MIAME compliance : For omics data, adhere to Minimum Information About a Microarray Experiment standards .
Q. How can researchers validate this compound’s off-target effects in transcriptomic studies?
Answer:
- CRISPR screens : Knock out putative off-target genes (e.g., HMOX1) in HepG2 cells and reassess this compound’s efficacy .
- Pathway enrichment : Use tools like DAVID or GSEA to identify overrepresented pathways in RNA-seq data beyond ALAS1-related networks .
- Orthogonal validation : Confirm findings with qRT-PCR or western blotting for key transcripts/proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
